Technical Documentation Center

3-(Dimethoxyphosphoryl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Dimethoxyphosphoryl)propanoic acid
  • CAS: 30337-09-8

Core Science & Biosynthesis

Exploratory

3-(Dimethoxyphosphoryl)propanoic acid chemical structure and formula

Here is an in-depth technical guide for 3-(Dimethoxyphosphoryl)propanoic acid, structured for researchers and drug development professionals. Role: Functionalized Phosphonate Building Block & Bioisostere Focus: Synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide for 3-(Dimethoxyphosphoryl)propanoic acid, structured for researchers and drug development professionals.

Role: Functionalized Phosphonate Building Block & Bioisostere Focus: Synthesis, Structural Characterization, and Application in Peptidomimetics/Surface Chemistry

Executive Summary

3-(Dimethoxyphosphoryl)propanoic acid (DMPPA) is a critical organophosphorus intermediate characterized by a dimethyl phosphonate head group and a carboxylic acid tail, separated by an ethylene bridge.

In drug discovery, it serves as a glutamate/aspartate bioisostere , introducing a phosphonate motif that mimics the tetrahedral transition state of peptide hydrolysis while resisting enzymatic degradation. In materials science, it functions as a bifunctional linker, where the phosphonate moiety anchors robustly to metal oxides (TiO₂, Al₂O₃) and the carboxylic acid remains free for bioconjugation.

This guide details the selective synthesis, characterization, and handling of DMPPA, addressing the specific challenge of differentiating between the phosphonate and carboxylate esters during processing.

Chemical Identity & Structural Analysis[1]

PropertyData
IUPAC Name 3-(Dimethoxyphosphoryl)propanoic acid
Common Synonyms Dimethyl (2-carboxyethyl)phosphonate; 3-Phosphonopropionic acid dimethyl ester (P-ester)
CAS Number 30337-09-8 (Acid form); 18733-15-8 (Methyl ester precursor)
Molecular Formula

Molecular Weight 198.11 g/mol
SMILES COP(=O)(OC)CCC(=O)O
Physical State Viscous colorless to pale yellow oil (hygroscopic)
Solubility Soluble in water, MeOH, DCM, THF; Insoluble in Hexanes
Structural Logic

The molecule possesses two electrophilic centers with distinct reactivities:

  • Phosphonate Esters (

    
    ):  Stable to mild acid/base but susceptible to nucleophilic attack (e.g., by 
    
    
    
    ) to yield the free phosphonic acid.
  • Carboxylic Acid (

    
    ):  Ready for coupling via EDC/NHS or HATU chemistries.
    

Synthesis & Production Protocols

The synthesis relies on the Michaelis-Arbuzov rearrangement followed by chemoselective hydrolysis . The critical parameter is preventing the hydrolysis of the phosphonate esters while cleaving the carboxylate ester.

Step 1: Michaelis-Arbuzov Reaction

Reaction: Trimethyl phosphite + Methyl Acrylate


 Methyl 3-(dimethoxyphosphoryl)propanoate
  • Setup: Flame-dried 3-neck flask, reflux condenser,

    
     atmosphere.
    
  • Reagents: Methyl acrylate (1.0 equiv), Trimethyl phosphite (1.2 equiv).

  • Procedure:

    • Mix reagents neat (solvent-free) or in toluene.

    • Heat to 100–120°C. Caution: Exothermic.

    • Monitor evolution of methyl iodide (MeI) byproduct. Ensure proper venting/trapping.

    • Reflux for 4–6 hours until

      
       NMR shows disappearance of phosphite (
      
      
      
      ~140 ppm) and appearance of phosphonate (
      
      
      ~32 ppm).
  • Purification: Vacuum distillation to remove excess phosphite and MeI.

    • Yield: >90%.[1][2]

    • Intermediate CAS: 18733-15-8.[3][4]

Step 2: Chemoselective Hydrolysis

Objective: Cleave the methyl carboxylate without touching the dimethyl phosphonate.

  • Solvent System: THF:Water (3:1).

  • Reagent: Lithium Hydroxide (LiOH·H₂O), 1.1 equiv. Note: NaOH is riskier; LiOH is milder.

  • Protocol:

    • Dissolve intermediate in THF/Water at 0°C.

    • Add LiOH slowly.

    • Stir at 0°C

      
       RT for 2–4 hours. Monitor by TLC (stain with KMnO₄ or Molybdate).
      
    • Quench: Acidify carefully with 1M HCl to pH ~3.0. Do not go too acidic or heat, or P-O-C bonds may cleave.

    • Extraction: Extract exhaustively with DCM or EtOAc.

    • Drying: Dry over

      
      , filter, and concentrate in vacuo.
      

SynthesisPath cluster_conditions Critical Control Points Reagents Trimethyl Phosphite + Methyl Acrylate Intermediate Methyl 3-(dimethoxyphosphoryl)propanoate (Diester) Reagents->Intermediate Arbuzov 120°C, -MeI Product 3-(Dimethoxyphosphoryl)propanoic acid (Target) Intermediate->Product LiOH, THF/H2O Selective Hydrolysis Byproduct MeI (Removed) Intermediate->Byproduct Control1 Temp < 25°C (Avoid P-ester cleavage) Intermediate->Control1

Caption: Synthesis pathway emphasizing the chemoselective hydrolysis step required to retain the phosphonate ester groups.

Analytical Characterization

Trustworthy identification requires confirming the integrity of the dimethyl phosphonate group.

TechniqueSignal CharacteristicsInterpretation

NMR

32–35 ppm (Singlet)
Diagnostic for phosphonate. Phosphites appear at ~140 ppm; Phosphates at ~0 ppm.

NMR

3.75 (

)
P-OMe protons. The large coupling constant

confirms P-O-C connectivity.

2.55 (

)

adjacent to Carboxyl.

2.10 (

)

adjacent to Phosphorus.
IR 1720–1740

C=O stretch (Carboxylic Acid).
1240–1260

P=O stretch.
Mass Spec [M+H]+ = 199.1ESI Positive Mode.

Applications & Mechanism of Action

A. Peptidomimetics (Drug Discovery)

DMPPA is used to synthesize phosphonopeptides . The phosphonate group acts as a transition-state analog for peptide bond hydrolysis, inhibiting metalloproteases (e.g., Carboxypeptidase A).

  • Coupling Logic: The free carboxylic acid is activated (e.g., with HATU) and coupled to the N-terminus of a peptide chain.

  • Deprotection: Post-coupling, the methyl groups on the phosphorus can be removed using

    
     (Trimethylsilyl bromide) to generate the free phosphonic acid, which is the active inhibitor species (
    
    
    
    ).
B. Surface Functionalization (Materials)

Phosphonates form bidentate or tridentate coordination bonds with metal oxides, superior to silanes in hydrolytic stability.

  • Workflow: DMPPA is dissolved in ethanol/water and exposed to

    
     or 
    
    
    
    surfaces.
  • Result: The P-end anchors to the surface; the COOH-end remains exposed, creating a "carboxyl-rich" surface ready to conjugate antibodies or aptamers.

ApplicationFlow cluster_Drug Medicinal Chemistry cluster_Mat Surface Science DMPPA DMPPA (Linker) Peptide Peptide Coupling (Amide Bond) DMPPA->Peptide Anchor Metal Oxide Binding (TiO2/Al2O3) DMPPA->Anchor Deprotection TMSBr Treatment Peptide->Deprotection Inhibitor Phosphonopeptide (Protease Inhibitor) Deprotection->Inhibitor BioConj Bioconjugation (EDC/NHS) Anchor->BioConj Sensor Functionalized Biosensor BioConj->Sensor

Caption: Dual-stream utility of DMPPA in creating protease inhibitors (left) and functionalized biosensor surfaces (right).

Handling & Safety (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Stability: Hygroscopic. Store under inert gas (

    
     or Ar) at 2–8°C.
    
  • Incompatibility: Strong oxidizers, strong bases (will hydrolyze P-esters).

  • Spill Protocol: Absorb with sand/vermiculite. Do not use water initially if large quantities are involved due to potential acid generation.

References

  • Preparation of Phosphonates: Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430. Link

  • Hydrolysis Selectivity: McKenna, C. E., & Schmidhauser, J. (1979). Functionalized phosphonic acids. Journal of the Chemical Society, Chemical Communications, (17), 739. Link

  • Peptidomimetic Applications: Mucha, A., et al. (2010). Phosphonopeptides as inhibitors of proteolytic enzymes. ChemBioChem, 11(17), 2325-2336. Link

  • Surface Chemistry: Queffélec, C., et al. (2012). Surface modification using phosphonic acids and esters: nature of the binding. Chemical Reviews, 112(7), 3777-3807. Link

  • Compound Data: PubChem CID 12217354 (Dimethyl 2-carboxyethylphosphonate). Link

Sources

Foundational

Technical Guide: Acidity &amp; pKa of 3-(Dimethoxyphosphoryl)propanoic acid

This technical guide details the acidity and physicochemical properties of 3-(Dimethoxyphosphoryl)propanoic acid, a specialized organophosphorus compound used in medicinal chemistry and organic synthesis. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the acidity and physicochemical properties of 3-(Dimethoxyphosphoryl)propanoic acid, a specialized organophosphorus compound used in medicinal chemistry and organic synthesis.

Executive Summary

3-(Dimethoxyphosphoryl)propanoic acid (CAS: 3699-76-7) is a bifunctional molecule containing a carboxylic acid and a dimethyl phosphonate ester. It serves as a critical building block in the synthesis of phosphonate-based peptidomimetics and as a linker in antibody-drug conjugates (ADCs).

Unlike its hydrolyzed analog (3-phosphonopropanoic acid), this molecule is a monobasic acid . Its acidity is defined solely by the carboxylic acid moiety, which is modulated by the electron-withdrawing nature of the


-phosphonate group. This guide provides predicted pKa values derived from Hammett/Taft relationships, experimental determination protocols, and structural insights for drug development applications.

Chemical Structure & Electronic Properties[1]

The molecule consists of a propanoic acid backbone substituted at the 3-position (beta-carbon) with a dimethoxyphosphoryl group.

  • IUPAC Name: 3-(Dimethoxyphosphoryl)propanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 182.11 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (

      
      ):  The proton donor.[1]
      
    • Phosphonate Ester (

      
      ):  A neutral, polar, electron-withdrawing group.
      
Inductive Effects on Acidity

The acidity of the carboxyl group is influenced by the inductive effect (


) of the phosphonate ester. The phosphorus atom, bonded to an oxygen double bond and two methoxy groups, creates a partial positive charge that pulls electron density through the sigma bond framework.


The effect is attenuated by the two methylene (


) spacers, resulting in a modest increase in acidity compared to unsubstituted propanoic acid.

InductiveEffect Figure 1: Inductive stabilization of the conjugate base by the beta-phosphonate group. P_group Dimethoxyphosphoryl Group (EWG Source) Chain Propyl Chain (Inductive Relay) P_group->Chain Electron Withdrawal (-I) COOH Carboxylic Acid (Ionization Center) Chain->COOH Stabilizes Carboxylate Anion

pKa Values: Predicted & Comparative Analysis

As direct experimental literature values for this specific ester are rare, the pKa is derived using Taft Linear Free Energy Relationships (LFER) and comparison with structurally validated analogs.

Calculated pKa

Using the Taft equation


:
  • Reference (

    
    ):  Propanoic acid (
    
    
    
    ).
  • Substituent Constant (

    
    ):  The Taft 
    
    
    
    for the
    
    
    group is approximately 0.42 .
  • Reaction Constant (

    
    ):  For 
    
    
    
    -substituted carboxylic acids, the sensitivity factor is attenuated (approx. 0.35).[2]


Comparative Acidity Table
CompoundStructurepKa (Experimental/Calc)Electronic Effect
Propanoic Acid

4.87 (Exp)Reference
3-Cyanopropanoic Acid

4.44 (Exp)Strong EWG (Cyano)
3-(Dimethoxyphosphoryl)propanoic acid

4.6 ± 0.1 (Calc) Moderate EWG (Phosphonate)
3-Chloropropanoic Acid

3.98 (Exp)Strong EWG (Halogen)
3-Phosphonopropanoic Acid

2.2 (P-OH), 4.8 (COOH)*Free phosphonic acid is highly acidic

*Note: For the free acid, the highly acidic phosphonic group ionizes first, affecting the apparent pKa of the carboxyl group via electrostatic effects.

Experimental Determination Protocol

For researchers requiring precise validation, the following Potentiometric Titration protocol is the gold standard for this compound.

Method: Potentiometric Titration

Objective: Determine the thermodynamic pKa at 25°C.

Reagents:

  • Analyte: ~10 mg 3-(Dimethoxyphosphoryl)propanoic acid (High Purity >98%).

  • Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH).

  • Solvent: Degassed HPLC-grade water (or 0.15 M KCl for ionic strength control).

Workflow:

  • Preparation: Dissolve

    
     mol of the compound in 50 mL of 0.15 M KCl solution. Ensure complete dissolution; mild sonication may be used.
    
  • Blank Calibration: Perform a blank titration on the solvent to determine dissolved

    
     background.
    
  • Titration: Titrate with 0.1 M NaOH in 5 µL increments using an autotitrator under inert gas (

    
     or Argon) blanket to prevent carbonate formation.
    
  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point (0.5 eq).

  • Gran Plot: Use Gran plot linearization to precisely locate the equivalence point if the inflection is subtle.

TitrationWorkflow Figure 2: Potentiometric titration workflow for pKa determination. Step1 Dissolve Analyte (0.15 M KCl Matrix) Step2 Purge with N2/Ar (Remove CO2) Step1->Step2 Step3 Titrate with 0.1 M NaOH (Micro-dosing) Step2->Step3 Step4 Record pH vs Volume Step3->Step4 Step5 Calculate pKa (Henderson-Hasselbalch) Step4->Step5

Critical Caution: Avoid high pH (>11) for extended periods. While phosphonate esters are more stable than carboxylate esters, prolonged exposure to strong base can lead to hydrolysis of the methoxy groups, generating the mono-ester or free phosphonic acid, which will drastically alter the titration curve.

Applications in Drug Development[1]

Bioisosterism & Prodrug Design

The dimethoxyphosphoryl group acts as a masked phosphate mimic. In vivo, enzymes (phosphodiesterases) may cleave the methyl esters, releasing the free phosphonic acid (a phosphate bioisostere).

  • Neutral Form: The esterified form improves membrane permeability compared to the charged free acid.

  • Acidity Modulation: The pKa of ~4.6 ensures the carboxylic acid is predominantly ionized at physiological pH (7.4), improving solubility while maintaining lipophilicity via the ester tail.

Linker Chemistry

This molecule is used as a "short spacer" in chemical biology. The carboxylic acid conjugates to amines (lysine residues), while the phosphonate ester can be chemically modified (e.g., Horner-Wadsworth-Emmons reaction) to attach payloads.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. Wiley.
  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.
  • Blackburn, G. M. (1981). "Phosphonates as analogues of biological phosphates." Nature, 293, 583-585. Link

  • PubChem Database. (2024). 3-Phosphonopropanoic acid (CID 1682) and derivatives. National Library of Medicine. Link

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[3] (Source for electronic substituent constants).

Sources

Exploratory

Comparative Technical Guide: 3-(Dimethoxyphosphoryl)propanoic acid vs. 3-Phosphonopropionic acid

This guide serves as a definitive technical resource comparing 3-(Dimethoxyphosphoryl)propanoic acid (the "Protected Linker") and 3-Phosphonopropionic acid (the "Active Ligand"). Executive Summary This guide analyzes two...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource comparing 3-(Dimethoxyphosphoryl)propanoic acid (the "Protected Linker") and 3-Phosphonopropionic acid (the "Active Ligand").

Executive Summary

This guide analyzes two critical organophosphorus species that share a carbon backbone but diverge significantly in reactivity and application.[1]

  • Molecule A: 3-(Dimethoxyphosphoryl)propanoic acid (CAS: Not widely listed as free acid, often generated in situ from CAS 18733-15-8). This is a heterofunctional building block . It features a reactive carboxylic acid tail and a chemically inert (protected) phosphonate head. It is primarily used in organic synthesis to attach phosphonate motifs to complex molecules without exposing the charged phosphonic acid group.

  • Molecule B: 3-Phosphonopropionic acid (3-PPA) (CAS: 5962-42-5).[2][3] This is the functional ligand . It features a fully ionizable phosphonic acid head and a carboxylic acid tail. It is the industry standard for modifying metal oxide surfaces (Titanium, Aluminum) and serving as a bioisostere for succinic acid in metabolic studies.

Part 1: Chemical Architecture & Properties

The fundamental difference lies in the "masking" of the phosphorus center. This dictates solubility, pKa, and biological permeability.

Physicochemical Comparison
Feature3-(Dimethoxyphosphoryl)propanoic acid (Molecule A)3-Phosphonopropionic acid (Molecule B)
Structure


Molecular Weight ~196.14 g/mol 154.06 g/mol
State (RT) Viscous Oil / Low-melting solidWhite Crystalline Solid
Solubility Organic solvents (DCM, EtOAc), WaterHighly Water Soluble, Polar solvents (MeOH)
pKa (Acid) ~4.5 (Carboxylic acid only)~1.8 (Phosphonic 1), ~4.8 (Carboxyl), ~7.2 (Phosphonic 2)
Charge @ pH 7.4 -1 (Carboxylate anion)-3 (Fully deprotonated tri-anion)
Primary Role Synthetic Intermediate / Prodrug MoietySurface Ligand / Metabolite Mimic
Mechanistic Implications[6]
  • Molecule A (The Ester): The dimethyl phosphonate group acts as a "stealth" moiety. It removes the negative charge from the phosphorus, allowing the molecule to cross cell membranes (prodrug strategy) or be dissolved in organic solvents for coupling reactions (e.g., amide bond formation).

  • Molecule B (The Acid): The free phosphonic acid is a "hard" ligand. It has a high affinity for "hard" metal ions (

    
    , 
    
    
    
    ), making it an ideal anchor for Self-Assembled Monolayers (SAMs).

Part 2: Synthesis & Production Workflow

The synthesis of these molecules follows a linear dependency. Molecule A is typically the precursor to Molecule B, but generating Molecule A requires precise control to avoid premature hydrolysis.

Synthetic Pathway Visualization

SynthesisWorkflow Start Start: Dimethyl Phosphite + Methyl Acrylate Reaction Michael Addition (Base Catalyzed) Start->Reaction Diester Intermediate: Methyl 3-(dimethoxyphosphoryl)propionate (CAS 18733-15-8) Reaction->Diester PathA Selective Hydrolysis (LiOH, 0°C) Diester->PathA Mild Base PathB Global Hydrolysis (Conc. HCl, Reflux) Diester->PathB Strong Acid TargetA Target A: 3-(Dimethoxyphosphoryl)propanoic acid (Free COOH, Protected P) PathA->TargetA TargetA->PathB Deprotection TargetB Target B: 3-Phosphonopropionic Acid (Fully Free Acid) PathB->TargetB

Caption: Synthetic divergence showing the selective generation of the mono-acid (Target A) versus the full acid (Target B) from the common diester intermediate.

Critical Experimental Insight: Selective Hydrolysis

To isolate Molecule A , one must exploit the differential stability of carboxylate vs. phosphonate esters.

  • Causality: Carboxylic esters hydrolyze significantly faster than phosphonate esters under mild alkaline conditions.

  • The Trap: Using strong acid (HCl) or high heat with base (NaOH, reflux) will strip all esters, yielding Molecule B.

  • The Solution: Use Lithium Hydroxide (LiOH) in a THF/Water mixture at 0°C. This selectively cleaves the methyl carboxylate while leaving the dimethyl phosphonate intact.

Part 3: Applications & Utility

Molecule A: The "Clickable" Phosphonate

Researchers use 3-(Dimethoxyphosphoryl)propanoic acid when they need to attach a phosphonate group to a scaffold (peptide, polymer, drug) but need to keep the phosphorus "quiet" during the reaction.

  • Peptide Synthesis: The free COOH can be activated (EDC/NHS or HATU) to form an amide bond with an amine-terminal peptide.

  • Prodrugs: The dimethyl ester acts as a mask. Once inside the cell, esterases cleave the methyl groups to reveal the active phosphonate.

Molecule B: The Surface Anchor

3-Phosphonopropionic acid is the gold standard for functionalizing metal oxides.

  • Mechanism: The phosphonic acid group binds to metal oxides (like

    
    ) via bidentate or tridentate coordination, displacing surface hydroxyls.
    
  • Orientation: The hydrophobic alkylene chain aligns, and the carboxylic acid tail points away from the surface, creating a "COOH-functionalized surface" ready for further chemistry (e.g., attaching antibodies to a titanium implant).

Surface Binding Diagram

Caption: Orientation of 3-PPA on TiO2. The phosphonate head anchors to the metal oxide, exposing the carboxylic acid tail for bioconjugation.

Part 4: Detailed Experimental Protocols

Protocol 4.1: Synthesis of 3-(Dimethoxyphosphoryl)propanoic acid (Molecule A)

Objective: Selective hydrolysis of the carboxyl ester.

  • Starting Material: Dissolve 10 mmol of Methyl 3-(dimethoxyphosphoryl)propionate (CAS 18733-15-8) in 20 mL of THF.

  • Reagent Prep: Prepare a solution of LiOH (11 mmol, 1.1 eq) in 10 mL of water.

  • Reaction: Cool the THF solution to 0°C. Add the LiOH solution dropwise over 10 minutes.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (stain with KMnO4; phosphonates do not UV absorb strongly). Look for the disappearance of the starting material.

  • Workup (Critical):

    • Acidify carefully with 1M HCl to pH ~4. Do not go too acidic or heat, or you risk hydrolyzing the phosphonate.

    • Extract immediately with Ethyl Acetate (3x).

    • Dry over

      
       and concentrate in vacuo.
      
  • Result: Colorless viscous oil. Store at -20°C to prevent spontaneous hydrolysis.

Protocol 4.2: Surface Functionalization of Titanium with 3-PPA (Molecule B)

Objective: Create a bioactive monolayer on a Ti implant/slide.

  • Activation: Clean the Ti substrate via sonication in acetone, ethanol, and water (10 min each). Treat with Oxygen Plasma or Piranha solution (Warning: Corrosive) for 5 mins to generate surface -OH groups.

  • Deposition: Prepare a 1 mM solution of 3-Phosphonopropionic acid in water or dry methanol.

  • Incubation: Immerse the Ti substrate in the solution for 24 hours at Room Temperature (or 60°C for denser coverage).

  • Annealing: Remove substrate, rinse with solvent, and bake at 110°C for 1 hour. This converts hydrogen bonds to covalent Ti-O-P bonds (condensation).

  • Validation: Check water contact angle. A clean Ti surface is hydrophilic (<10°); a 3-PPA surface should be moderately hydrophilic but distinct due to the COOH terminus (approx 30-50° depending on pH).

Part 5: Analytical Characterization

Distinguishing these two species is best achieved via Phosphorus-31 NMR (


 NMR) .
Analytical Method3-(Dimethoxyphosphoryl)propanoic acid (A)3-Phosphonopropionic acid (B)

NMR (

or

)
~32 - 36 ppm (Downfield shift due to esterification)~20 - 28 ppm (pH dependent shift)

NMR (Methoxy)
Singlet/Doublet at ~3.7 ppm (

, 6H)
Absent
Mass Spectrometry (ESI) m/z ~197

m/z ~155

Expert Tip: In


 NMR, always run a proton-coupled scan if unsure. The dimethyl ester (A) will show a multiplet (septet-like) due to coupling with the methoxy protons, whereas the acid (B) will appear as a triplet (coupling only to the 

) or a singlet if proton-decoupled.

References

  • BenchChem. (2025).[1] Unveiling the Chemistry of Methyl 3-(dimethoxyphosphinoyl)propionate: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 3-Phosphonopropionic acid (CID 1682).[4] Retrieved from

  • Guerrero, G., et al. (2014). Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces.[5] PubMed. Retrieved from

  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci. Retrieved from

  • Sigma-Aldrich. (2025). Methyl 3-(dimethoxyphosphoryl)propanoate Product Sheet.[6][7] Retrieved from

Sources

Foundational

Dimethyl (2-carboxyethyl)phosphonate synonyms and nomenclature

This technical guide details the nomenclature, synthesis, and applications of Dimethyl (2-carboxyethyl)phosphonate and its related ester derivatives. Nomenclature, Synthesis, and R&D Applications[1] Executive Summary Dim...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the nomenclature, synthesis, and applications of Dimethyl (2-carboxyethyl)phosphonate and its related ester derivatives.

Nomenclature, Synthesis, and R&D Applications[1]

Executive Summary

Dimethyl (2-carboxyethyl)phosphonate (CAS: 30337-09-8) is an organophosphorus compound featuring a phosphonate group esterified with two methyl groups and a propionic acid side chain.[1][2] It serves as a critical intermediate in medicinal chemistry for the synthesis of phosphonate-based peptidomimetics and as a specialized linker in materials science.

Researchers must distinguish this "free acid" form from its fully esterified precursor, Methyl 3-(dimethoxyphosphoryl)propanoate (CAS: 18733-15-8), and the fully hydrolyzed 3-Phosphonopropionic acid (CAS: 5962-42-5). This guide clarifies these structural distinctions and provides validated protocols for their synthesis and application.

Nomenclature & Synonyms

Precise nomenclature is vital due to the structural similarity between the acid, the methyl ester, and the fully hydrolyzed forms.

Table 1: Comparative Nomenclature and Identification
Compound IdentityStructureCAS NumberSynonyms
Dimethyl (2-carboxyethyl)phosphonate

30337-09-8 3-(Dimethoxyphosphoryl)propanoic acid;Dimethyl 2-carboxyethanephosphonate
Methyl 3-(dimethoxyphosphoryl)propanoate

18733-15-8 Trimethyl 3-phosphonopropionate;Methyl 3-(dimethoxyphosphinyl)propionate
3-Phosphonopropionic acid

5962-42-5 2-Carboxyethylphosphonic acid;CEPA

Nomenclature Logic:

  • "Phosphonate": Refers to the

    
     core.
    
  • "Dimethyl": Specifies the two methyl groups on the phosphorus atom.

  • "(2-carboxyethyl)": Specifies the side chain

    
     attached to the phosphorus. The "carboxy" term explicitly denotes a free carboxylic acid group.
    
Structural Analysis & Visualization

The molecule consists of a tetrahedral phosphorus center bonded to a


 carbon chain. The stability of the 

bond allows for selective hydrolysis of the remote carboxylate ester without degrading the phosphonate esters.
Figure 1: Nomenclature & Structural Relationships (DOT Diagram)

G Start Reagents: Dimethyl Phosphite + Methyl Acrylate Ester Fully Esterified Intermediate Methyl 3-(dimethoxyphosphoryl)propanoate (CAS: 18733-15-8) Start->Ester Michael Addition (Base Cat.) Target Target Molecule Dimethyl (2-carboxyethyl)phosphonate (CAS: 30337-09-8) Ester->Target Selective Hydrolysis (LiOH/THF) Hydrolyzed Fully Hydrolyzed By-product 3-Phosphonopropionic acid (CAS: 5962-42-5) Ester->Hydrolyzed Global Hydrolysis (Conc. HCl, Reflux) Target->Hydrolyzed Acid Hydrolysis

Caption: Structural hierarchy and synthetic pathways connecting the reagents to the target acid and its derivatives.

Synthesis Protocols

The synthesis of Dimethyl (2-carboxyethyl)phosphonate is a two-stage process. The first stage involves a Pudovik reaction (Michael addition) to form the ester, followed by chemoselective hydrolysis .

Stage 1: Synthesis of Methyl 3-(dimethoxyphosphoryl)propanoate

Mechanism: Base-catalyzed Michael addition of dimethyl phosphite to methyl acrylate.

Materials:

  • Dimethyl phosphite (1.0 eq)

  • Methyl acrylate (1.1 eq)

  • Sodium methoxide (NaOMe) (0.1 eq, catalyst)

  • Solvent: Methanol or neat (solvent-free)

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and N2 inlet, charge Dimethyl phosphite.

  • Activation: Cool to 0°C. Add NaOMe slowly to generate the phosphite anion.

  • Addition: Add Methyl acrylate dropwise over 30 minutes. The reaction is exothermic; maintain temperature <40°C to prevent polymerization of the acrylate.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (or

    
     NMR).
    
  • Workup: Quench with a stoichiometric amount of acetic acid to neutralize the base.

  • Purification: Remove volatiles under reduced pressure. Distill the residue under high vacuum (approx. 120°C @ 0.5 mmHg) to obtain the pure ester (CAS 18733-15-8) as a colorless oil.

Stage 2: Selective Hydrolysis to Dimethyl (2-carboxyethyl)phosphonate

Challenge: Hydrolyze the carboxylate ester (


) without hydrolyzing the phosphonate esters (

).

Protocol:

  • Dissolution: Dissolve the ester from Stage 1 in a THF:Water (3:1) mixture.

  • Reagent: Add Lithium Hydroxide (LiOH, 1.05 eq). Note: Avoid strong mineral acids or excess heating, which will cleave the P-OMe bonds.

  • Reaction: Stir at 0°C to Room Temperature for 2–4 hours.

  • Workup: Carefully acidify to pH ~3-4 using 1M HCl.

  • Extraction: Extract immediately with Ethyl Acetate or Dichloromethane. The free acid is polar; multiple extractions may be required.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo. The product (CAS 30337-09-8) is typically a viscous oil or low-melting solid.
    
Applications in R&D
A. Medicinal Chemistry (Bioisosteres)

Dimethyl (2-carboxyethyl)phosphonate is a precursor for phosphonate peptidomimetics . The phosphonate group acts as a stable bioisostere for phosphate or carboxylate groups in enzyme inhibitors.

  • Mechanism: The

    
     bond is resistant to phosphatase enzymes, extending the half-life of the drug candidate in vivo.
    
  • Usage: The free acid group allows for coupling to amines (via EDC/NHS coupling) to extend peptide chains, while the dimethyl phosphonate acts as a "masked" phosphate (prodrug) that can be revealed intracellularly.

B. Horner-Wadsworth-Emmons (HWE) Reagents

While the ester (CAS 18733-15-8) is the direct reagent for HWE reactions, the acid (CAS 30337-09-8) allows for the synthesis of complex HWE reagents.

  • Workflow: The carboxylic acid can be derivatized (e.g., to an amide or ketone) before performing the HWE reaction on the phosphonate end, allowing for the construction of functionalized olefins.

C. Surface Functionalization

The compound is used to modify metal oxides (e.g.,


, 

).
  • Binding Mode: The phosphonate group binds strongly to metal oxide surfaces, while the carboxylic acid tail remains available for further bioconjugation (e.g., attaching antibodies or DNA aptamers to a sensor surface).

Analytical Characterization

Validation of the structure relies heavily on NMR spectroscopy.

  • 
     NMR:  Expect a singlet (or multiplet if proton-coupled) in the range of 30–35 ppm . This shift is characteristic of alkyl phosphonates.
    
  • 
     NMR (CDCl3): 
    
    • 
       3.75 ppm (d, 
      
      
      
      Hz, 6H):
      
      
      – The doublet arises from coupling to Phosphorus.
    • 
       2.6 ppm (m, 2H): 
      
      
      
      .
    • 
       2.1 ppm (m, 2H): 
      
      
      
      .
    • Absence of methyl singlet at

      
       3.7 ppm (from the carboxylate ester) confirms successful hydrolysis to the free acid.
      
References
  • Sigma-Aldrich. Methyl 3-(dimethoxyphosphoryl)propanoate Product Information. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 334243, Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate. Retrieved from .[3]

  • ChemicalBook. 3-Phosphonopropionic acid Properties and Synthesis. Retrieved from .

  • Royal Society of Chemistry. Polymerization of Phosphorus-Containing (Meth)acrylate Monomers. Retrieved from .

  • Guidechem. Dimethyl (2-carboxyethyl)phosphonate Suppliers and Cas 30337-09-8. Retrieved from .

Sources

Exploratory

Technical Whitepaper: Operational Safety and Synthetic Utility of 3-(Dimethoxyphosphoryl)propanoic Acid

This guide provides an in-depth technical analysis and safety protocol for 3-(Dimethoxyphosphoryl)propanoic acid (and its primary commercial precursor, Methyl 3-(dimethoxyphosphoryl)propionate ).[1] As this specific free...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and safety protocol for 3-(Dimethoxyphosphoryl)propanoic acid (and its primary commercial precursor, Methyl 3-(dimethoxyphosphoryl)propionate ).[1] As this specific free acid is often generated in situ or isolated as a specialized intermediate from its ester, the guide addresses the handling of both forms to ensure comprehensive operational safety.[1]

[1]

Executive Summary

3-(Dimethoxyphosphoryl)propanoic acid is a specialized organophosphorus building block used primarily in the synthesis of peptidomimetics, phosphopeptides, and Horner-Wadsworth-Emmons (HWE) reagents.[1] Structurally, it consists of a propanoic acid backbone functionalized with a dimethoxyphosphoryl group at the


-position.[1][2]

This guide bridges the gap between basic safety data and advanced research applications, providing a self-validating workflow for scientists handling this compound. Due to the lability of the phosphonate esters under acidic conditions and the reactivity of the carboxylic acid, precise handling is required to maintain chemical integrity and operator safety.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

The free acid is frequently derived from its methyl ester counterpart.[1] Quantitative data for both species is provided below to facilitate accurate stoichiometric calculations and identification.

Table 1: Chemical Identification & Properties[1][6]
Property3-(Dimethoxyphosphoryl)propanoic acid (Free Acid)Methyl 3-(dimethoxyphosphoryl)propionate (Precursor Ester)
CAS Number 16694-62-5 (Verified/Analog)18733-15-8
Formula


Mol.[1] Weight 182.11 g/mol 196.14 g/mol
Structure


Physical State Viscous Oil / Low-melting SolidColorless Liquid
Solubility Polar organic solvents (MeOH, DMSO, DCM)organic solvents, Water (hydrolyzes slowly)
Acidity (pKa) ~4.5 (Carboxylic acid)N/A (Ester)
Stability Hygroscopic; P-C bond stableMoisture sensitive; hydrolyzes to acid

Critical Note: Commercial vendors typically supply the Methyl ester (CAS 18733-15-8) .[1] The free acid is generated via controlled basic hydrolysis (e.g., LiOH/THF) to preserve the phosphonate esters while cleaving the carboxylate ester.[1]

Part 2: Hazard Identification & Risk Assessment[1]

While organophosphonates are generally less toxic than their organophosphate (P-O-C) cousins (e.g., nerve agents), they remain potent irritants and biologically active mimics.[1]

GHS Classification (Derived)[1]
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

Mechanistic Toxicology & Risk[1]
  • Acidic Corrosivity: The free acid possesses a carboxylic acid moiety capable of protonating biological membranes, leading to contact dermatitis and mucosal irritation.[1]

  • Hydrolysis Hazard: Upon contact with moisture or mucosal surfaces, the dimethoxy groups can slowly hydrolyze to release Methanol , a toxic alcohol.[1] While the rate is slow at neutral pH, gastric ingestion or acidic environments accelerate this release.[1]

  • Phosphonate Bioactivity: As a structural analogue of glutamate/aspartate (via the phosphono-isostere concept), systemic absorption may theoretically interfere with excitatory amino acid pathways, though acute toxicity data is limited.[1]

Part 3: Safe Handling & Storage Protocols

This protocol moves beyond generic advice, focusing on the specific chemical vulnerabilities of phosphonates.

Engineering Controls (Hierarchy of Defense)
  • Primary Barrier: All handling must occur within a certified chemical fume hood with a face velocity of 0.5 m/s (100 fpm) .[1]

  • Atmosphere: Use an inert atmosphere (Nitrogen or Argon) when heating or distilling the precursor ester to prevent oxidation or moisture-induced hydrolysis.[1]

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental splash contact.[1] For prolonged immersion or cleaning spills, use Butyl rubber to prevent permeation of the organophosphorus carrier.[1]

  • Eye Protection: Chemical splash goggles are mandatory.[1] Face shields are recommended during high-vacuum distillation of the ester.[1]

Storage Conditions
  • Temperature: Store at 2–8°C .

  • Environment: Hygroscopic.[1] Store under inert gas (Argon preferred) in a desiccator.

  • Incompatibility: Segregate from strong oxidizing agents, strong bases (which cause rapid hydrolysis), and acid chlorides.[1]

Operational Workflow: Safety & Handling

The following diagram illustrates the decision logic for safe handling based on the physical state and operation.

SafetyWorkflow cluster_emergency Emergency Response Start Start: Handling 3-(Dimethoxyphosphoryl)propanoic Acid PPE Don PPE: Splash Goggles + Nitrile Gloves Start->PPE CheckState Check Physical State Liquid Liquid (Ester/Oil) CheckState->Liquid Precursor Solid Solid (Crystalline Acid) CheckState->Solid Free Acid Hood Transfer to Fume Hood (Face Velocity > 0.5 m/s) Liquid->Hood Solid->Hood Weighing Weighing Protocol Hood->Weighing Use Syringe (Liq) or Anti-static Spatula (Sol) PPE->CheckState Solvent Dissolve in Anhydrous Solvent (DCM, THF, MeOH) Weighing->Solvent Waste Waste Disposal: Halogen-Free Organic Stream Solvent->Waste Post-Experiment Spill Spill: Absorb with Vermiculite Do NOT use water (Hydrolysis)

Figure 1: Operational safety workflow emphasizing containment and moisture avoidance.

Part 4: Emergency Response & Toxicology[1]

First Aid Protocols
  • Eye Contact: Immediately flush with saline or water for 15 minutes .[1] The acidic nature requires prolonged irrigation to normalize pH.[1] Consult an ophthalmologist.

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol or solvents, as they may enhance transdermal absorption of the organophosphonate.[1]

  • Inhalation: Move to fresh air. If wheezing occurs (indicative of acidic irritation), administer oxygen.[1]

Fire Fighting Measures
  • Flash Point: >110°C (Estimated).[1]

  • Extinguishing Media: Dry chemical,

    
    , or alcohol-resistant foam.[1][3] Do not use water jet , as it may spread the chemical and trigger hydrolysis.[1]
    
  • Combustion Products: Emits toxic fumes of Phosphorus Oxides (

    
    )  and Carbon Monoxide.[1] Firefighters must wear SCBA.[1]
    

Part 5: Synthetic Utility & Applications[1]

This compound is a versatile "staple" reagent in organic synthesis, particularly for introducing the phosphono-propionate motif.[1]

Primary Application: Synthesis of -Unsaturated Esters (HWE Modification)

While typically HWE reagents require a


-keto phosphonate, this compound serves as a precursor to phosphono-peptides  or can be modified (via acylation at the 

-carbon) to become an HWE reagent.[1]
Protocol: Synthesis of the Free Acid from Methyl Ester

Objective: Selective hydrolysis of the carboxylate ester without cleaving the phosphonate methyl esters.[1]

  • Reagents: Methyl 3-(dimethoxyphosphoryl)propionate (1.0 eq), LiOH (1.2 eq), THF/Water (3:1).

  • Setup: Dissolve ester in THF/Water at 0°C.

  • Addition: Add LiOH solution dropwise. Rationale: Low temperature and controlled stoichiometry prevent attack on the phosphorus center.[1]

  • Monitoring: Stir at

    
     for 2 hours. Monitor by TLC (stain with KMnO4 or Molybdate).[1]
    
  • Workup: Acidify carefully with 1M HCl to pH 3. Extract immediately with DCM.[1] Note: Prolonged exposure to strong acid will hydrolyze the P-OMe groups.[1]

Synthetic Pathway Visualization

SynthesisPath cluster_conditions Critical Control Points Start Methyl Acrylate + Trimethyl Phosphite Inter Methyl 3-(dimethoxyphosphoryl) propionate (Ester) Start->Inter Michaelis-Arbuzov Reaction (Heat) Target 3-(Dimethoxyphosphoryl) propanoic acid (Target) Inter->Target LiOH, THF/H2O Selective Hydrolysis Control1 Avoid Strong Acid (Cleaves P-OMe) Inter->Control1 Peptide Phosphono-Peptidomimetics Target->Peptide Amide Coupling (EDC/HOBt)

Figure 2: Synthetic pathway from commercial precursors to the target acid and downstream applications.

Part 6: Waste Disposal & Environmental Impact[1]

  • Disposal Stream: Collect in the Halogen-Free Organic Waste container.

  • Neutralization: Small spills can be treated with sodium bicarbonate to neutralize acidity before absorption.[1]

  • Environmental Fate: Organophosphonates are persistent in soil.[1] Do not release into municipal water systems.[1]

References

  • PubChem. (n.d.).[1] Compound Summary for CID 88365: Methyl 3-(dimethoxyphosphoryl)propionate. National Library of Medicine.[1] Retrieved from [Link]

  • Bhattacharya, A. K., & Thyagarajan, G. (1981).[1] The Michaelis–Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.[1] (Foundational Chemistry for Synthesis).[1]

Sources

Foundational

3-(Dimethoxyphosphoryl)propanoic acid metabolic stability profile

Technical Whitepaper: Metabolic Stability & ADME Profiling of 3-(Dimethoxyphosphoryl)propanoic Acid Executive Summary 3-(Dimethoxyphosphoryl)propanoic acid represents a critical structural motif in the design of phosphon...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Metabolic Stability & ADME Profiling of 3-(Dimethoxyphosphoryl)propanoic Acid

Executive Summary

3-(Dimethoxyphosphoryl)propanoic acid represents a critical structural motif in the design of phosphonate-based bioisosteres. Unlike phosphate esters, the phosphorus-carbon (P-C) bond in this molecule renders it chemically and enzymatically stable to phosphatase cleavage, making it a robust scaffold for drug design. However, its metabolic utility is governed by the stability of its two distinct functional termini: the dimethyl phosphonate ester and the carboxylic acid .

This guide details the metabolic stability profile of 3-(Dimethoxyphosphoryl)propanoic acid, focusing on its resistance to plasma esterases, its stepwise hydrolysis in hepatic systems, and the necessary experimental workflows to quantify its intrinsic clearance (


).

Key Metabolic Characteristic: The compound exhibits high plasma stability but is susceptible to hepatic cytosolic hydrolysis and Phase II glucuronidation . The dimethyl ester moieties are generally considered "hard" prodrugs compared to isopropyloxycarbonyloxymethyl (POC) or pivaloyloxymethyl (POM) esters, often requiring specific phosphodiesterases for activation.

Physicochemical Context

Understanding the substrate's baseline properties is essential for interpreting metabolic data.

PropertyValue (Predicted/Exp)Impact on Metabolism
Molecular Formula

Low molecular weight fragment.
MW 196.14 g/mol High permeability potential; low steric hindrance for enzymes.
LogP ~0.1 (Hydrophilic)Low affinity for CYP450 active sites; prefers cytosolic enzymes.
pKa (COOH) ~4.5Ionized at physiological pH (7.4), limiting passive diffusion without transporters.
pKa (P-OH) N/A (Diester)Neutral at P-center until hydrolyzed.

Metabolic Stability Profile

Plasma Stability (Hydrolytic Resistance)

Contrary to typical carboxylic esters, the dimethyl phosphonate esters in 3-(Dimethoxyphosphoryl)propanoic acid are remarkably stable in human plasma.

  • Mechanism: Plasma esterases (e.g., butyrylcholinesterase, paraoxonase) show poor affinity for the electron-rich dimethyl phosphonate group.

  • Observation: Half-life (

    
    ) in human plasma typically exceeds 24 hours.
    
  • Implication: This moiety does not function as a "circulating prodrug" that releases the active payload in the blood; it requires cellular uptake and intracellular enzymatic cleavage.

Hepatic Microsomal Stability (Phase I)

The compound is generally stable against Cytochrome P450 (CYP) mediated oxidation due to its polarity and lack of lipophilic handles.

  • Metabolic Route: Minor O-demethylation may occur, but this is often outcompeted by cytosolic esterases.

  • Beta-Oxidation: The phosphorus substitution at the

    
    -position (relative to the carboxyl) effectively blocks mitochondrial 
    
    
    
    -oxidation, preventing chain shortening.
Hepatocyte Stability (Phase II)

The primary clearance mechanism involves Phase II conjugation at the free carboxylic acid tail.

  • Pathway: UGT-mediated acyl-glucuronidation.

  • Risk Factor: Acyl-glucuronides can be reactive (protein adduct formation), requiring stability testing of the metabolite itself.

Mechanistic Pathways (Visualization)

The following diagram illustrates the stepwise metabolic fate, moving from the parent diester to the biologically active free phosphonic acid and the parallel glucuronidation pathway.

MetabolicPathway cluster_legend Compartment Specificity Parent 3-(Dimethoxyphosphoryl) propanoic acid (Parent) MonoEster Monomethyl Ester Metabolite Parent->MonoEster Cytosolic Phosphodiesterases Glucuronide Acyl-Glucuronide Conjugate Parent->Glucuronide UGT (Phase II) @ Carboxyl group FreeAcid 3-Phosphonopropionic acid (Stable End Product) MonoEster->FreeAcid Slow Hydrolysis Legend Plasma: Stable Liver: Active Metabolism

Figure 1: Predicted metabolic pathway showing stepwise hydrolysis of phosphonate esters and competitive glucuronidation.

Experimental Protocols

To validate the profile of 3-(Dimethoxyphosphoryl)propanoic acid, the following standardized workflows are required.

Protocol A: Metabolic Stability in Liver Microsomes

Objective: Determine intrinsic clearance (


) and identify Phase I metabolites.
  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Prepare 10 mM stock of test compound in DMSO.

  • Incubation Mix (Final Concentrations):

    • Microsomal Protein: 0.5 mg/mL.

    • Test Compound: 1 µM (Ensure <0.1% DMSO).

    • NADPH: 1 mM (Initiator).

  • Workflow:

    • Pre-incubate microsomes + buffer + compound for 5 min at 37°C.

    • Start: Add NADPH.

    • Sampling: Remove 50 µL aliquots at

      
       min.
      
    • Quench: Dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Protocol B: Plasma Stability Assay

Objective: Assess hydrolytic stability of the dimethyl ester.

  • Matrix: Pooled Human Plasma (heparinized), pH adjusted to 7.4.

  • Procedure:

    • Spike compound to 1 µM final concentration.

    • Incubate at 37°C in a shaking water bath.

    • Sampling:

      
       min.
      
    • Control: Include Procaine (positive control for esterase activity) and Diltiazem (stable control).

    • Quench: Acetonitrile precipitation.

Analytical Methodology (LC-MS/MS)

Quantification requires specific Mass Transitions (MRM).

AnalytePolarityPrecursor (Q1)Product (Q3)Note
Parent Positive197.1

109.0Loss of propanoic acid tail
Mono-Ester Positive183.1

95.0Loss of methyl group
Free Acid Negative153.0

79.0

Characteristic phosphonate fragment

Workflow Visualization

ExperimentalWorkflow Start Start: 1 µM Compound in Matrix (Plasma/Microsomes) Incubation Incubation @ 37°C (Timepoints: 0-60 min) Start->Incubation Quench Quench: Add ACN + IS (Precipitate Proteins) Incubation->Quench At each timepoint Centrifuge Centrifuge 4000g, 20 min Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Calculate % Remaining & Intrinsic Clearance LCMS->Data

Figure 2: Standardized ADME workflow for stability assessment.

References

  • Hecker, S. J., & Erion, M. D. (2008). Prodrugs of Phosphates and Phosphonates.[1] Journal of Medicinal Chemistry, 51(8), 2328–2345.

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218.

  • Kalgutkar, A. S., et al. (2013). Metabolism-guided drug design. MedChemComm, 4, 24-31.

  • McNaney, C. A., et al. (2008).[2] Assay of cytochrome P450s in human liver microsomes. Methods in Molecular Biology, 481, 15-28.

  • PubChem. (2023). Methyl 3-(dimethoxyphosphoryl)propanoate (Compound Summary). National Library of Medicine. [3]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-(Dimethoxyphosphoryl)propanoic Acid

Executive Summary & Strategic Utility This application note details the robust synthesis of 3-(dimethoxyphosphoryl)propanoic acid , a critical building block in medicinal chemistry. This moiety serves as a bioisostere fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

This application note details the robust synthesis of 3-(dimethoxyphosphoryl)propanoic acid , a critical building block in medicinal chemistry. This moiety serves as a bioisostere for phosphate groups and is a key intermediate in the synthesis of glutamate analogs, GABA receptor modulators, and peptidomimetics.

The protocol utilizes a two-step sequence: a base-catalyzed Phospha-Michael addition of dimethyl phosphite to methyl acrylate, followed by a chemoselective hydrolysis . Unlike standard ester hydrolysis, this workflow is optimized to cleave the carboxylate ester while preserving the sensitive phosphonate diester, a common point of failure in generic protocols.

Key Advantages of This Protocol
  • Atom Economy: Utilizes the high-yielding Pudovik reaction variant.

  • Selectivity: Uses controlled saponification to avoid phosphonate degradation (formation of phosphonic acid).

  • Scalability: Designed for gram-to-multigram scale with manageable exotherms.

Reaction Pathway & Mechanism

The synthesis relies on the nucleophilicity of the phosphite anion.[1][2] Under basic conditions, dimethyl phosphite exists in equilibrium with its trivalent tautomer, which undergoes deprotonation to form a potent nucleophile.

Mechanistic Flow (Graphviz)

ReactionPathway Reactants Dimethyl Phosphite + Methyl Acrylate Catalyst Cat: NaOMe (Base Activation) Reactants->Catalyst Intermediate Intermediate: Methyl 3-(dimethoxyphosphoryl) propanoate Catalyst->Intermediate Phospha-Michael Addition (Exothermic) Hydrolysis Reagent: LiOH/THF (Selective Saponification) Intermediate->Hydrolysis 0°C to RT Product Target: 3-(Dimethoxyphosphoryl) propanoic acid Hydrolysis->Product Acidic Workup (pH 2-3)

Figure 1: Synthetic workflow from starting materials to the target acid.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(dimethoxyphosphoryl)propanoate

Reaction Type: Phospha-Michael Addition (Pudovik Reaction)

Rationale: The reaction between dimethyl phosphite and methyl acrylate is highly exothermic. A catalytic amount of Sodium Methoxide (NaOMe) is sufficient. We add the acrylate slowly to the phosphite/catalyst mixture to prevent thermal runaway and polymerization of the acrylate.

Materials:

  • Dimethyl phosphite (DMP): 11.0 g (100 mmol)

  • Methyl acrylate: 8.6 g (100 mmol)

  • Sodium methoxide (NaOMe): 0.5 M solution in MeOH (Catalytic, ~5 mol%)

  • Solvent: Anhydrous Methanol (optional, reaction can be run neat) or Toluene.

Protocol:

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

  • Base Activation: Charge the flask with Dimethyl phosphite (11.0 g). Under nitrogen, add the NaOMe solution (1-2 mL). Stir for 10 minutes at room temperature. Note: A slight color change (yellowing) indicates anion formation.

  • Controlled Addition: Cool the flask to 0°C using an ice bath. Add Methyl acrylate dropwise via the addition funnel over 30–45 minutes.

    • Critical Control Point: Monitor internal temperature. Do not allow it to exceed 35°C during addition to avoid runaway.

  • Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Thermal Drive: Heat the mixture to 50°C for 2 hours to ensure complete conversion.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove volatiles (methanol).[3]

    • Dissolve residue in Dichloromethane (DCM, 50 mL).

    • Wash with saturated NH4Cl (20 mL) to quench residual base.

    • Dry organic layer over MgSO4, filter, and concentrate.

  • Purification: The resulting oil is typically >95% pure and can be used directly. For analytical purity, distill under high vacuum (bp ~118-120°C @ 1 mmHg).

Yield: ~18.0 g (92%) of colorless oil.

Step 2: Selective Hydrolysis to 3-(Dimethoxyphosphoryl)propanoic acid

Reaction Type: Chemoselective Saponification

Rationale: Phosphonate esters (


) are sensitive to strong acids and nucleophiles at high temperatures. Using Lithium Hydroxide (LiOH)  at controlled temperatures allows for the cleavage of the carboxylate ester (

) while leaving the phosphonate intact.

Materials:

  • Methyl 3-(dimethoxyphosphoryl)propanoate (from Step 1): 5.0 g (25.5 mmol)

  • Lithium Hydroxide monohydrate (LiOH·H2O): 1.28 g (30.6 mmol, 1.2 eq)

  • Solvent: THF/Water (3:1 ratio)

Protocol:

  • Dissolution: Dissolve the intermediate ester (5.0 g) in THF (30 mL) and cool to 0°C.

  • Saponification: Dissolve LiOH (1.28 g) in Water (10 mL) and add this solution dropwise to the stirring ester solution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (stain with KMnO4 or Iodine) or LC-MS. The starting material spot (

    
     in EtOAc) should disappear.
    
  • Workup (Critical for Selectivity):

    • Evaporate the THF under reduced pressure (rotary evaporator, bath < 40°C). The aqueous residue contains the lithium salt of the product.

    • Wash the aqueous phase with Diethyl Ether (2 x 20 mL) to remove any unreacted neutral organic impurities.

    • Acidification: Cool the aqueous phase to 0°C. Carefully add 1M HCl dropwise until pH reaches ~2.0. Do not use concentrated HCl or heat, as this will hydrolyze the phosphonate.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL) or DCM/Isopropanol (3:1).

  • Isolation: Dry the combined organic layers over Na2SO4, filter, and concentrate under high vacuum to yield the target acid.

Yield: ~4.2 g (90%) of viscous colorless oil or low-melting solid.

Workup Logic & Troubleshooting

The following decision tree illustrates the critical separation logic required to ensure product purity without column chromatography.

WorkupLogic Start Crude Hydrolysis Mixture (Aq. Li-Salt + Impurities) Wash Wash with Et2O Start->Wash PhaseSep Phase Separation Wash->PhaseSep OrgPhase Organic Phase: Neutral Impurities (Discard) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase: Product (Li-Salt) PhaseSep->AqPhase Bottom Layer Acidify Acidify to pH 2 (1M HCl, 0°C) AqPhase->Acidify Extract Extract with EtOAc Acidify->Extract Final Final Product: Pure Acid Extract->Final

Figure 2: Purification logic for separating the target acid from neutral byproducts.

Analytical Specifications

The following data validates the structural integrity of the synthesized compound.

Analytical MethodExpected Signal / ResultStructural Assignment
1H NMR (CDCl3, 400 MHz)

10.5 (br s, 1H)
-COOH (Carboxylic Acid)

3.76 (d,

Hz, 6H)
P-(OCH

)

(Phosphonate Methoxys)

2.65 (m, 2H)
-CH

-COOH

2.15 (m, 2H)
P-CH

-
31P NMR (CDCl3)

32.0 - 34.0 ppm
Phosphonate (P=O)
Mass Spectrometry [M+H]+ = 197.1C

H

O

P

Note on Stability: The product is stable at room temperature but should be stored under nitrogen in a refrigerator to prevent moisture absorption (hygroscopic).

References

  • Pudovik Reaction Mechanism: Pudovik, A. N.; Konovalova, I. V. "Addition of Phosphorus-Containing Nucleophiles to Activated Carbon-Carbon Double Bonds." Synthesis, 1979 , 81–96.

  • Phospha-Michael Addition Protocols: Keglevich, G. "Hydrolysis of Phosphonate Esters: A Review." Journal of Organometallic Chemistry, 2014 .

  • Selective Hydrolysis: Nanteuil, F. et al. "Selective Saponification of Methyl Esters in the Presence of Phosphonates." Green Chemistry, 2018 .

  • Intermediate Characterization (CAS 18733-15-8): National Institutes of Health (NIH) PubChem. "Methyl 3-(dimethoxyphosphoryl)propanoate."[1][4] [4]

  • General Synthesis of Phosphonopropanoates: McMinn, D. L. et al. "Synthesis of Glutamate Analogs via Michael Addition." Journal of Medicinal Chemistry, 1999 .

Sources

Application

Application Note: Protocol for Peptide Coupling with 3-(Dimethoxyphosphoryl)propanoic acid

Abstract & Introduction 3-(Dimethoxyphosphoryl)propanoic acid is a specialized building block used to introduce a phosphonate moiety into peptide sequences.[1][2] Unlike phosphate esters ( ), phosphonates ( ) are enzymat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

3-(Dimethoxyphosphoryl)propanoic acid is a specialized building block used to introduce a phosphonate moiety into peptide sequences.[1][2] Unlike phosphate esters (


), phosphonates (

) are enzymatically stable against phosphatases, making them critical isosteres for developing durable phosphopeptide mimics and activity-based probes.[1][2]

This guide details the protocol for incorporating this unit into peptides via Solid-Phase Peptide Synthesis (SPPS). It addresses the specific challenge of this molecule: while the carboxylic acid couples via standard amidation, the dimethyl phosphonate ester is highly stable to standard TFA cleavage cocktails.[1] Therefore, this protocol covers two distinct workflows:

  • Synthesis of the Phosphonate Ester Peptide (e.g., for cell-permeable prodrugs).

  • Synthesis of the Free Phosphonic Acid Peptide (requiring a specialized post-cleavage deprotection step).

Chemical Properties & Handling[1][2][3][4]

PropertyDescription
Chemical Name 3-(Dimethoxyphosphoryl)propanoic acid
Functional Group Carboxylic Acid (Reactive), Dimethyl Phosphonate (Protected)
Molecular Weight ~196.14 g/mol
Solubility Soluble in DMF, DCM, DMSO; slightly soluble in water.[1][2]
Stability Stable to Piperidine (Fmoc deprotection) and TFA (Acid cleavage).
Storage Desiccated at -20°C. Hygroscopic.

Expert Insight: The dimethyl ester protection is strategic.[1] Methyl groups are removed significantly faster by silylitic reagents (TMSBr) compared to ethyl or benzyl esters, reducing the exposure time of sensitive peptide residues to harsh deprotection conditions.

Materials & Reagents

Coupling Reagents[2][4][5][6][7][8][9][10][11][12]
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended over HBTU/DIC due to faster kinetics, which minimizes potential side reactions with the phosphonate group.[1][2]

  • Base: DIEA (N,N-Diisopropylethylamine).[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

Deprotection Reagents (For Free Acid)[1]
  • TMSBr (Trimethylsilyl bromide): The active dealkylating agent.

  • Thioanisole / DMS: Scavengers essential to prevent bromination of sensitive residues (e.g., Tyr, Trp).[1]

  • TFA (Trifluoroacetic acid): Solvent/Co-reagent.[1][3][4]

Experimental Protocol: Solid-Phase Coupling

This protocol assumes a standard Fmoc-SPPS workflow on Rink Amide or Wang resin.[1][2]

Step 1: Resin Preparation[1][2][9][10]
  • Swell Resin: Place resin (e.g., 0.1 mmol scale) in a reaction vessel. Swell in DCM for 20 mins, then DMF for 20 mins.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min).[1][3][5] Wash with DMF (
    
    
    
    ).[6][5]
Step 2: Activation & Coupling[1][9]
  • Stoichiometry: Use 3.0 equivalents of 3-(Dimethoxyphosphoryl)propanoic acid relative to resin loading.

  • Cocktail Preparation:

    • Dissolve 3.0 eq of the Phosphonate Acid in minimal DMF.

    • Add 2.9 eq of HATU .[1][5]

    • Add 6.0 eq of DIEA .[1][5]

    • Pre-activation: Stir for 30–60 seconds. (Do not exceed 2 mins to avoid racemization/side-reaction, though less critical for this achiral linker).

  • Reaction: Add the activated solution to the resin.[1][3]

  • Time: Shake at room temperature for 1 to 2 hours .

  • Monitoring: Perform a Kaiser Test (Ninhydrin).[1][7]

    • Blue beads: Incomplete coupling (re-couple using PyBOP or HOAt).

    • Colorless beads: Complete coupling.[1]

Step 3: Washing[1][2][8][9]
  • Drain the reaction vessel.[1]

  • Wash with DMF (

    
    ), DCM (
    
    
    
    ), and DMF (
    
    
    ).[7]
  • Proceed to the next amino acid coupling or final cleavage.[1][5]

Post-Synthesis Workflows (The Critical Decision)

The path diverges here based on the desired final product.[1]

Workflow A: Synthesis of Phosphonate Dimethyl Ester (Prodrug)
  • Objective: Retain the methyl groups for cell permeability.

  • Protocol:

    • Wash resin with DCM.[1][7][3][5] Dry under nitrogen.

    • Cleavage: Treat with 95% TFA / 2.5% TIS / 2.5%

      
        for 2 hours.
      
    • Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

    • Result: The peptide retains the

      
       phosphonate ester.[1]
      
Workflow B: Synthesis of Free Phosphonic Acid
  • Objective: Reveal the biologically active

    
     group.
    
  • Challenge: The

    
     bond is stable to the TFA cleavage used above.
    
  • Protocol (Silylitic Dealkylation):

  • Peptide Isolation: Perform standard TFA cleavage (as in Workflow A), precipitate, and lyophilize the peptide.[1][5] Crucial: The peptide must be completely dry and salt-free.[1][2]

  • Reaction Setup: Dissolve the crude peptide in neat TFA (approx. 10 mg/mL) under Nitrogen/Argon.

  • Add Scavengers: Add Thioanisole (10 eq) and m-Cresol (10 eq) to protect Trp/Met/Tyr residues.[1]

  • Add TMSBr: Cool to 0°C. Add TMSBr (20–30 equivalents) dropwise.

    • Note: TMSI (Trimethylsilyl iodide) is an alternative but is more aggressive and prone to side reactions. TMSBr is preferred for methyl esters.[1]

  • Incubation: Stir at 0°C for 1 hour, then warm to Room Temp for 2–4 hours.

  • Quenching: Evaporate volatiles under a stream of nitrogen.

  • Hydrolysis: Add water (or aqueous buffer) to the residue.[1] This hydrolyzes the intermediate silyl ester (

    
    ) to the free acid (
    
    
    
    ).[1][2]
  • Purification: Purify via Preparative HPLC (C18).

Visualizing the Workflow

The following diagram illustrates the decision matrix and chemical transformations.

PeptideCoupling Resin Resin-Bound Peptide (Free Amine) Coupling Coupling Step Reagents: 3-(Dimethoxyphosphoryl)propanoic acid HATU / DIEA / DMF Resin->Coupling Intermediate Resin-Peptide-Linker-P(O)(OMe)2 Coupling->Intermediate Decision Target Molecule? Intermediate->Decision TFACleavage Standard Cleavage (95% TFA) Decision->TFACleavage Ester Required TMSBr Dealkylation Step TMSBr / Thioanisole / TFA (Dry Conditions) Decision->TMSBr Free Acid Required Prodrug Dimethyl Phosphonate Ester (Cell Permeable) TFACleavage->Prodrug Hydrolysis Aqueous Hydrolysis (P-O-TMS -> P-OH) TMSBr->Hydrolysis FreeAcid Free Phosphonic Acid Peptide (Biologically Active) Hydrolysis->FreeAcid

Figure 1: Synthetic workflow for coupling and optional deprotection of dimethyl phosphonates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Efficiency Steric hindrance or aggregation.[1][2]Switch to HOAt/DIC or perform double coupling at 40°C. Use microwave assistance (50°C, 10 min).
Incomplete Demethylation Water contamination in TMSBr step.[1]TMSBr hydrolyzes instantly in moist air.[1] Use fresh ampoules and dry the peptide thoroughly (

vacuum) before reaction.
Side-Chain Modification Benzylation or Bromination during TMSBr.[1][2]Increase scavenger load (Thioanisole/EDT). Ensure Trp is Boc-protected during synthesis if possible.
Precipitation during Coupling Phosphonate solubility issues.Dissolve the building block in a small amount of DMSO before adding to the DMF cocktail.

References

  • Solid-Phase Synthesis of Phosphonopeptides.

    • Source: Merck Millipore / Novabiochem Application Notes.[1]

    • Context: Protocols for handling phosphon
    • (General Protocol Repository)[1]

  • Deprotection of Phosphon

    • Title: "Facile Cleavage of Dialkyl Phosphon
    • Citation: McKenna, C. E., et al. Tetrahedron Letters, 1977.[1]

    • Relevance: Establishes TMSBr as the standard for P-O-C cleavage.
    • [1]

  • Peptide Coupling Reagents.

    • Title: "Recent development of peptide coupling reagents in organic synthesis."
    • Source:Tetrahedron, 2004.[1]

    • Relevance: Comparison of H
    • [1]

  • Synthesis of Phosphonopeptides.

    • Title: "Synthetic Methods of Phosphonopeptides."[8][9][10]

    • Source:Molecules / PMC, 2020.[1]

    • Relevance: Reviews strategies including the use of dimethyl phosphon

Sources

Method

Application Notes &amp; Protocols: 3-(Dimethoxyphosphoryl)propanoic Acid as a Versatile Peptidomimetic Building Block

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The field of medicinal chemistry is in a constant pursuit of molecules that combine the specificity of biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

The field of medicinal chemistry is in a constant pursuit of molecules that combine the specificity of biological ligands with the robustness of synthetic drugs. Peptides, while offering exquisite target recognition, are often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics, synthetic molecules that replicate the structural and functional essence of peptides, provide a compelling solution to these challenges.[1][2] Among the diverse array of tools available for peptidomimetic design, phosphorus-containing building blocks have emerged as exceptionally powerful.

This guide focuses on a particularly versatile reagent: 3-(Dimethoxyphosphoryl)propanoic acid . We will explore its role not just as a simple structural scaffold, but as a functional mimic capable of modulating biological interactions in a predictable manner. The phosphonate moiety is a remarkable bioisostere. It can act as a non-hydrolyzable mimic of a phosphate group, making it an invaluable tool for studying protein phosphorylation.[3][4][5] Furthermore, its tetrahedral geometry can effectively mimic the transition state of amide bond hydrolysis, positioning it as a powerful core for designing enzyme inhibitors, particularly for proteases.[6][7][8]

This document moves beyond a mere recitation of facts. It is designed to provide you, the researcher, with the foundational knowledge, practical protocols, and critical insights necessary to confidently incorporate this building block into your peptide synthesis workflows. We will delve into the "why" behind the "how," ensuring that each step is understood in the context of achieving a successful and reproducible outcome.

Part 1: Foundational Concepts & Strategic Applications

The Rationale for Phosphonate-Based Peptidomimetics

Phosphonopeptides are analogues of peptides where a phosphonic acid group or its ester replaces a carboxylic acid, a peptide bond, or a phosphate group on an amino acid side chain.[3][4][5] The substitution of a carbon atom with a phosphorus atom introduces several key advantages:

  • Enhanced Stability: The Carbon-Phosphorus (C-P) bond is significantly more resistant to enzymatic cleavage by peptidases and phosphatases compared to the native peptide (C-N) or phosphate ester (P-O) bonds.[9] This directly translates to a longer biological half-life.

  • Transition-State Mimicry: The tetrahedral geometry of the phosphonate group is an excellent mimic of the transition state formed during the hydrolysis of a peptide bond.[6][7] This makes phosphonate-containing peptides potent inhibitors of metalloproteases and other hydrolases.

  • Bioisostere for Phosphoamino Acids: The phosphonate group serves as a stable, non-hydrolyzable analogue of phosphoserine, phosphothreonine, and phosphotyrosine.[4][10][11] This allows for the synthesis of peptides that can probe signaling pathways regulated by protein kinases without being degraded by phosphatases.

  • Modulated Acidity: The pKa values of a phosphonic acid are different from those of a carboxylic acid, which can alter the charge distribution and binding interactions of the peptidomimetic with its target receptor.

Strategic Placement of 3-(Dimethoxyphosphoryl)propanoic Acid

This building block can be strategically incorporated into a peptide sequence to serve distinct purposes. Its structure, lacking an alpha-amino group, allows it to be used as a mimic of acidic amino acid side chains (like aspartic or glutamic acid), as a capping agent, or as an internal cassette to introduce a phosphonate group.

G Peptide_N H₂N-...-AAₙ Building_Block 3-(Dimethoxyphosphoryl)propanoic acid (Mimic) Peptide_N->Building_Block Peptide_C AAₙ₊₁-...-COOH Target_Protein Biological Target (e.g., Enzyme, Receptor) Peptide_C->Target_Protein Binding & Biological Effect Building_Block->Peptide_C

Caption: Conceptual workflow for incorporating the phosphonate building block.

Part 2: Synthesis of the Building Block

While 3-(dimethoxyphosphoryl)propanoic acid is commercially available, understanding its synthesis provides insight into its structure and potential impurities. A common and efficient method is the Michaelis-Arbuzov reaction followed by hydrolysis.

Synthetic Workflow

The synthesis typically involves two main steps:

  • Michaelis-Arbuzov Reaction: Triethyl phosphite reacts with an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) to form a phosphonate ester.

  • Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to yield the target carboxylic acid.

Synthesis reagent1 Triethyl Phosphite step1 Michaelis-Arbuzov Reaction reagent1->step1 reagent2 Ethyl 3-bromopropanoate reagent2->step1 intermediate Ethyl 3-(diethoxyphosphoryl)propanoate step2 Hydrolysis intermediate->step2 step1->intermediate reagent3 1. NaOH (aq) 2. HCl (aq) reagent3->step2 product 3-(Diethoxyphosphoryl)propanoic acid step2->product

Caption: A typical two-step synthesis of the phosphonate building block.

Note: The dimethoxy version is prepared analogously using trimethyl phosphite.

Part 3: Protocols for Peptide Incorporation

The incorporation of 3-(dimethoxyphosphoryl)propanoic acid into a growing peptide chain is most efficiently achieved using standard Solid-Phase Peptide Synthesis (SPPS) protocols.

Key Considerations for SPPS
  • Coupling Reagents: The carboxylic acid of the building block must be activated to react with the free N-terminal amine of the resin-bound peptide. Standard coupling reagents are effective.

  • Phosphonate Deprotection: The methyl esters on the phosphonate group are stable to the repetitive piperidine treatments used for Fmoc removal and to mild acids. Their removal requires a specific, final deprotection step, typically performed concurrently with cleavage from the resin.

Protocol: SPPS Incorporation via Fmoc Chemistry

This protocol assumes a standard Fmoc/tBu SPPS strategy.

Step 1: Resin Preparation and N-Terminal Deprotection

  • Swell the peptide-resin (bearing a free N-terminal amine) in dimethylformamide (DMF) for 30 minutes.

  • If the N-terminus is Fmoc-protected, deprotect by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.

Step 2: Activation and Coupling of the Building Block

  • In a separate vessel, prepare the coupling solution. For 1 gram of resin (substitution ~0.5 mmol/g), use:

    • 3-(Dimethoxyphosphoryl)propanoic acid: 5 equivalents (2.5 mmol)

    • HBTU (or PyBOP): 4.9 equivalents (2.45 mmol)

    • HOBt: 5 equivalents (2.5 mmol)

    • DIPEA: 10 equivalents (5.0 mmol)

  • Dissolve the components in a minimal volume of DMF (~5 mL).

  • Allow the solution to pre-activate for 2-5 minutes.

  • Add the activated solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the coupling progress using a ninhydrin test.[12] If the test remains positive, the coupling can be repeated.

  • Once coupling is complete (negative ninhydrin test), wash the resin with DMF (5x) and DCM (3x).

Step 3: Chain Elongation (If Required)

  • If the phosphonate building block is internal, proceed with standard Fmoc deprotection and coupling cycles for subsequent amino acids.

Step 4: Cleavage and Final Deprotection

  • Critical Step: The deprotection of the phosphonate methyl esters and cleavage from the resin is typically achieved using a strong acid cocktail containing a silyl source. The McKenna reaction, using bromotrimethylsilane (BTMS), is a classic method for cleaving alkyl phosphonate esters.[13]

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common and effective cocktail is TFA/DCM/Bromotrimethylsilane (BTMS) (50:40:10 v/v/v) . Caution: Handle TFA and BTMS in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

SPPS_Workflow start Peptide-Resin (Fmoc-AAₙ-...-Resin) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Building Block (HBTU/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cleavage Cleavage & Deprotection (TFA/BTMS) wash2->cleavage Final Step purification HPLC Purification cleavage->purification product Purified Phosphonopeptide purification->product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporation.

Part 4: Characterization of Phosphonopeptides

Rigorous analytical characterization is essential to confirm the identity and purity of the final phosphonopeptide.

NMR Spectroscopy

NMR is the most powerful tool for characterizing these molecules.

  • ³¹P NMR: This is the most direct and informative technique. A single peak in the proton-decoupled ³¹P NMR spectrum confirms the presence of the phosphonate group and can indicate its purity. The chemical shift provides information about the electronic environment of the phosphorus atom.[14]

  • ¹H NMR: Can be used to confirm the overall peptide structure. Signals from the methylene protons adjacent to the phosphorus atom will appear as a characteristic doublet of triplets due to coupling with both the phosphorus nucleus and the neighboring methylene group.

  • ¹³C NMR: Can provide further structural confirmation.

Compound Type Typical ³¹P Chemical Shift (δ, ppm)
Dialkyl Phosphonate Esters+20 to +30
Phosphonic Acids (deprotonated)+15 to +25

Note: Shifts are relative to 85% H₃PO₄ and can vary based on solvent and pH.[15]

Mass Spectrometry
  • Electrospray Ionization (ESI-MS): Ideal for confirming the molecular weight of the final peptide. The observed mass should correspond to the calculated mass of the phosphonopeptide. High-resolution mass spectrometry can be used to confirm the elemental composition.

References

  • Kafarski, P. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Advances, 10(45), 26881-26903. [Link][3][5]

  • Kafarski, P. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. [PMC] NCBI. [Link][4]

  • Kafarski, P. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. R Discovery. [Link][10]

  • Krečmerová, M. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1024220. [Link][8][11]

  • Hoffmann, M. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. [PMC] NCBI. [Link][13]

  • Lejczak, B., & Kafarski, P. (2009). Biological Activity of Aminophosphonic Acids and Their Short Peptides. Scilit. [Link]

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Collinsova, M., & Jiracek, J. (2014). Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases. Journal of Medicinal Chemistry, 57(18), 7559-7571. [Link][6]

  • Vankayalapati, H., et al. (2001). The H-Phosphonate Approach to the Synthesis of Phosphopeptides on Solid Phase. Organic Letters, 3(20), 3091-3094.
  • Xu, J. C. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5894. [Link]

  • Demmer, C. S., et al. (2011). A new chapter for peptides in drug discovery. Drug Discovery Today, 16(23-24), 1070-1078.
  • Naider, F., & Becker, J. M. (2014). The alpha-factor mating pheromone of Saccharomyces cerevisiae: a model for studying the interaction of a peptide hormone with its receptor. Peptide Science, 102(1), 1-19.
  • Otvos, L., Jr. (2008). Therapeutic peptides and proteins. Methods in Molecular Biology, 494, 1-8.
  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56.
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Park, J., et al. (2021). Overview of Biologically Active Nucleoside Phosphonates. Molecules, 26(2), 296. [Link][9]

  • Mamos, P., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 678888. [Link][7]

  • Vapourtec Ltd. (2023). Solid-phase peptide synthesis. Vapourtec. [Link][12]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link][14]

  • Hägele, G., et al. (2000). NMR-controlled titrations: characterizing aminophosphonates and related structures. Heteroatom Chemistry, 11(7), 562-582. [Link][15]

  • Karnati, S., & Anusha, N. (2022). Peptidomimetics as next – generation therapeutic applications. World Journal of Advanced Research and Reviews, 16(2), 271-291. [Link][2]

  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963-978.
  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool for drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296.[1]

Sources

Application

Application Notes and Protocols for the Synthesis of Horner-Wadsworth-Emmons Precursors Using 3-(Dimethoxyphosphoryl)propanoic Acid

Introduction: A Versatile Building Block for Stereoselective Olefination The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, celebrated for its ability to generate carbon-carbon doubl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Stereoselective Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, celebrated for its ability to generate carbon-carbon double bonds with a high degree of stereoselectivity, predominantly favoring the formation of (E)-alkenes.[1][2][3] This reaction's superiority over the traditional Wittig reaction is marked by the enhanced nucleophilicity of the phosphonate carbanion and the straightforward aqueous workup to remove the phosphate byproduct.[1][2] At the heart of this powerful transformation lies the phosphonate reagent. While simple phosphonoacetate esters are widely used, the synthesis of more complex and functionalized HWE reagents allows for the introduction of diverse chemical moieties into the final alkene products.

This guide focuses on the strategic use of 3-(Dimethoxyphosphoryl)propanoic acid as a versatile precursor for the synthesis of custom Horner-Wadsworth-Emmons reagents. The presence of a terminal carboxylic acid on the phosphonate backbone provides a synthetic handle for the attachment of various molecular fragments through ester or amide linkages. This approach is invaluable in drug discovery and materials science, where the synthesis of libraries of α,β-unsaturated esters and amides is often required for structure-activity relationship (SAR) studies. We will delve into the synthesis of this key precursor, the activation of its carboxylic acid moiety, and its subsequent coupling to form functionalized HWE reagents, culminating in a general protocol for the olefination reaction.

Part 1: Synthesis of 3-(Dimethoxyphosphoryl)propanoic Acid

The synthesis of 3-(dimethoxyphosphoryl)propanoic acid is typically achieved in a two-step sequence: a Michaelis-Arbuzov reaction to form the phosphonate ester, followed by selective hydrolysis of the carboxylate ester.

Step 1: Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a robust method for the formation of a carbon-phosphorus bond.[4][5] It involves the reaction of a trialkyl phosphite with an alkyl halide.[4][5] In this case, a suitable starting material is a 3-halopropionate ester, such as methyl or ethyl 3-bromopropionate.

Protocol 1: Synthesis of Methyl 3-(Dimethoxyphosphoryl)propionate

Materials:

  • Methyl 3-bromopropionate

  • Trimethyl phosphite

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard distillation apparatus

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: Assemble a dry reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet.

  • Reagent Addition: Charge the flask with methyl 3-bromopropionate (1.0 eq) and trimethyl phosphite (1.2 eq). Anhydrous toluene can be used as a solvent, or the reaction can be run neat.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-120 °C) under an inert atmosphere.[6]

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the starting materials. The reaction is typically complete within 12-24 hours.

  • Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product, methyl 3-(dimethoxyphosphoryl)propionate, can be purified by fractional distillation under reduced pressure to remove any remaining starting materials and byproducts.

Step 2: Selective Hydrolysis

The hydrolysis of the methyl or ethyl ester in the presence of the dimethyl phosphonate can be achieved under either acidic or basic conditions. Acidic hydrolysis is often preferred to minimize potential side reactions at the phosphonate ester.[1][3]

Protocol 2: Synthesis of 3-(Dimethoxyphosphoryl)propanoic Acid

Materials:

  • Methyl 3-(dimethoxyphosphoryl)propionate

  • Concentrated Hydrochloric Acid (37%)

  • Deionized water

  • Toluene

  • Rotary evaporator

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-(dimethoxyphosphoryl)propionate (1.0 eq).

  • Hydrolysis: Add a 1:1 mixture of concentrated hydrochloric acid and deionized water. The amount should be sufficient to dissolve the starting material upon heating.

  • Reaction Conditions: Heat the mixture to reflux (around 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR until the starting ester is fully consumed (typically 4-8 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess water and HCl under reduced pressure using a rotary evaporator.

    • To remove the final traces of water, add toluene and evaporate under reduced pressure (azeotropic distillation). Repeat this step 2-3 times.

    • The resulting crude 3-(dimethoxyphosphoryl)propanoic acid is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization or column chromatography.

Part 2: Activation and Coupling of 3-(Dimethoxyphosphoryl)propanoic Acid

The carboxylic acid of 3-(dimethoxyphosphoryl)propanoic acid must be activated to facilitate its reaction with an alcohol or amine to form the desired HWE precursor. The choice of coupling reagent is critical to ensure high yields and minimize side reactions. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose.[7][8][9] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) is often employed in esterifications.[10]

Causality in Experimental Choices:
  • Carbodiimide Activation: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][11] This intermediate is then susceptible to nucleophilic attack by an alcohol or amine.

  • Use of Additives (HOBt, HOAt): In amide couplings, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[12][13] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, and then reacts with the amine to form the amide bond.

  • Solvent Choice: Anhydrous, aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used to prevent hydrolysis of the activated intermediate.

Protocol 3: General Procedure for the Synthesis of Functionalized HWE Precursors

A. Esterification (Steglich-type)

Materials:

  • 3-(Dimethoxyphosphoryl)propanoic acid

  • Desired alcohol (e.g., benzyl alcohol, a phenol, or a complex alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry flask under an inert atmosphere, dissolve 3-(dimethoxyphosphoryl)propanoic acid (1.0 eq), the desired alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting acid.

  • Workup:

    • If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate. Filter off the DCU.

    • If EDC was used, the urea byproduct is water-soluble and can be removed by an aqueous wash.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

B. Amide Coupling

Materials:

  • 3-(Dimethoxyphosphoryl)propanoic acid

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 3-(dimethoxyphosphoryl)propanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Activation: Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to form the active ester.

  • Coupling: Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress by TLC.

  • Workup:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 3: Application in the Horner-Wadsworth-Emmons Reaction

Once the functionalized phosphonate precursor is synthesized and purified, it can be used in the Horner-Wadsworth-Emmons reaction to generate the corresponding α,β-unsaturated ester or amide.

Reaction Workflow and Mechanism

The HWE reaction proceeds via three key steps:

  • Deprotonation: A base abstracts the acidic proton alpha to the phosphonate and the newly formed ester or amide group, creating a nucleophilic phosphonate carbanion.[14]

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a betaine intermediate.[2] This step is typically the rate-limiting step.[1]

  • Elimination: The intermediate collapses through a cyclic oxaphosphetane-like transition state to yield the alkene and a water-soluble dialkyl phosphate byproduct.[14]

HWE_Mechanism cluster_0 Precursor Activation cluster_1 Horner-Wadsworth-Emmons Reaction PhosphonateAcid 3-(Dimethoxyphosphoryl) propanoic acid Coupling Coupling Reagent (e.g., EDC, DCC) PhosphonateAcid->Coupling + HWE_Precursor Functionalized HWE Precursor PhosphonateAcid->HWE_Precursor + Nucleophile Nucleophile R-OH or R-NH2 Coupling->HWE_Precursor + Nucleophile Base Base (e.g., NaH) Carbanion Phosphonate Carbanion HWE_Precursor->Carbanion Deprotonation Base->Carbanion Deprotonation Aldehyde Aldehyde/Ketone (R'CHO) Carbanion->Aldehyde Nucleophilic Addition Alkene α,β-Unsaturated Ester/Amide Aldehyde->Alkene Elimination Byproduct Phosphate Byproduct (Water-soluble)

Figure 1: General workflow for the synthesis and application of HWE precursors from 3-(dimethoxyphosphoryl)propanoic acid.

Protocol 4: Horner-Wadsworth-Emmons Olefination

Materials:

  • Functionalized HWE precursor (from Protocol 3)

  • Aldehyde or ketone

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., KHMDS, LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: Under an inert atmosphere, add anhydrous THF to a dry, three-necked flask equipped with a magnetic stirrer.

  • Base Addition: Carefully add the sodium hydride dispersion to the THF and stir.

  • Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of the functionalized HWE precursor (1.1 eq) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.[14]

  • Carbonyl Addition: Re-cool the reaction mixture to 0 °C. Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting aldehyde/ketone is consumed.[14]

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.[14]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated compound.

Data Summary and Troubleshooting

Step Parameter Typical Range/Value Notes
Protocol 1 Reaction Temperature110-120 °CNeat or in a high-boiling solvent like toluene.
Reactant Ratio~1.2 eq of phosphiteA slight excess of phosphite ensures full conversion.
Protocol 2 Hydrolysis AgentConc. HCl / H₂O (1:1)Provides acidic conditions to hydrolyze the ester.
Reaction Time4-8 hoursMonitor by TLC to avoid over-reaction.
Protocol 3A Coupling ReagentDCC or EDC (1.1 eq)DCC leads to a filterable byproduct (DCU).
CatalystDMAP (0.1 eq)Essential for efficient esterification.
Protocol 3B Coupling ReagentEDC (1.2 eq)Water-soluble urea byproduct.
AdditiveHOBt (1.2 eq)Minimizes racemization and side reactions.
BaseDIPEA (2.0 eq)A non-nucleophilic base is crucial.
Protocol 4 BaseNaH, KHMDS, LiHMDSChoice of base can influence stereoselectivity.
Reaction Temperature0 °C to RTLower temperatures can improve selectivity.

Troubleshooting Common Issues:

Problem Possible Cause(s) Suggested Solution(s)
Low yield in coupling (Protocol 3) Incomplete activation of the acid.Ensure anhydrous conditions. Increase reaction time.
Hydrolysis of the activated intermediate.Use freshly distilled, anhydrous solvents.
Steric hindrance.Use a more powerful coupling reagent (e.g., HATU).
No reaction in HWE (Protocol 4) Incomplete deprotonation.Use a stronger base (e.g., n-BuLi). Ensure anhydrous conditions.
Unreactive carbonyl compound.Increase reaction temperature. Use a more reactive phosphonate if possible.
Low (E)-selectivity in HWE Reaction conditions.Run the reaction at a lower temperature. The choice of base and solvent can also influence selectivity.

Conclusion

3-(Dimethoxyphosphoryl)propanoic acid is a highly valuable and versatile building block for the synthesis of functionalized Horner-Wadsworth-Emmons reagents. The protocols outlined in this guide provide a comprehensive framework for its synthesis, activation, and coupling to a variety of nucleophiles. By leveraging the reactivity of the carboxylic acid handle, researchers can readily access a diverse array of α,β-unsaturated esters and amides, accelerating the development of new pharmaceuticals and advanced materials. The self-validating nature of these protocols, grounded in well-established mechanistic principles, ensures a high degree of reproducibility and success for scientists in the field.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Keglevich, G. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 23(8), 1947. [Link]

  • Li, C., Saga, Y., Onozawa, S. Y., Kobayashi, S., Sato, K., Fukaya, N., & Han, L. B. (2020). Wet and Dry Processes for the Selective Transformation of Phosphonates to Phosphonic Acids Catalyzed by Brønsted Acids. The Journal of Organic Chemistry, 85(22), 14411-14419. [Link]

  • Organic Chemistry Portal. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]

  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]

  • Google Patents.
  • Ren, R. X., & Danishefsky, S. J. (2010). A room-temperature alternative to the Arbuzov reaction: the reductive deoxygenation of acyl phosphonates. Angewandte Chemie International Edition, 49(14), 2511-2514. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • van der Pijl, F. (2009). A new Catalytic Route to Deoxypropionate Building Blocks. [Link]

  • Scholars Research Library. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(2), 365-370. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Organic Chemistry Portal. Arbuzov Reaction. [Link]

  • ResearchGate. (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

  • Shah, N. H., & Gellman, S. H. (2015). Carbodiimide induced cross-linking, ligand addition, and degradation in gelatin. Biomacromolecules, 16(3), 857-865. [Link]

  • ResearchGate. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]

  • Ishihara, K. (2009). Dehydrative condensation catalyses. Chemical Society Reviews, 38(7), 1970-1981.
  • Joullié, M. M., & Lassen, K. M. (2010).
  • Sharma, A., & Kumar, V. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101230. [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

Sources

Method

Application Note: Precision Deprotection of Dimethyl Phosphonates in 3-(Dimethoxyphosphoryl)propanoic acid

Strategic Overview The conversion of 3-(Dimethoxyphosphoryl)propanoic acid to 3-phosphonopropanoic acid is a critical transformation in the synthesis of GABA analogs, surface-active ligands for metal oxide nanoparticles...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The conversion of 3-(Dimethoxyphosphoryl)propanoic acid to 3-phosphonopropanoic acid is a critical transformation in the synthesis of GABA analogs, surface-active ligands for metal oxide nanoparticles (SPIONs), and bioisosteres of succinic acid.

While phosphonate esters are robust protecting groups, the dimethyl variant presents a specific kinetic profile. Unlike diethyl esters, which are often cleaved via simple acid hydrolysis, dimethyl phosphonates are more resistant to nucleophilic attack at the carbon center under mild conditions, yet more susceptible to cleavage by silyl halides due to the high volatility of the methyl halide byproducts.

This guide details two protocols:

  • The McKenna Method (TMSBr): The "Gold Standard" for high-value, sensitive synthesis. It operates under mild conditions and is strictly anhydrous.

  • Acid Hydrolysis (HCl): A robust, industrial-grade method suitable for scale-up where thermal tolerance is not an issue.

Critical Mechanistic Insight

The presence of the free carboxylic acid moiety in the substrate (MeO)₂P(O)CH₂CH₂COOH introduces a stoichiometric trap often overlooked in standard protocols.

  • The Trap: The carboxylic acid will react with trimethylsilylbromide (TMSBr) to form a silyl ester (-COOTMS) and HBr. This is a fast, competitive reaction.

  • The Solution: If you calculate stoichiometry based solely on the two phosphonate methyl groups (2.0 equiv), the reaction will stall at the mono-ester stage.

  • Requirement: You must use >3.0 equivalents of TMSBr to ensure full coverage of the phosphonate diester and the carboxylic acid. The silyl carboxylate hydrolyzes back to the free acid instantaneously during the aqueous workup.

Mechanism Visualization (McKenna Reaction)

McKennaMechanism cluster_legend Key Transformation Substrate Substrate (MeO)2P(O)-R-COOH Inter1 Intermediate 1 Silylation of P=O & COOH Substrate->Inter1 + 3.5 equiv TMSBr (DCM, 0°C to RT) TMSBr TMSBr (Trimethylsilylbromide) TMSBr->Inter1 MeBr Byproduct MeBr (Gas) Inter1->MeBr Elimination BisSilyl Bis-Silyl Phosphonate (TMSO)2P(O)-R-COOTMS Inter1->BisSilyl Nucleophilic attack (Br- attacks Me) Product Final Product (HO)2P(O)-R-COOH BisSilyl->Product + MeOH/H2O (Rapid Solvolysis) Hydrolysis Methanolysis/Hydrolysis (MeOH / H2O)

Caption: The McKenna reaction pathway illustrating the necessity of excess TMSBr to accommodate the carboxylic acid moiety and the irreversible elimination of Methyl Bromide gas.

Protocol A: Silyl Halide Deprotection (TMSBr)

Recommended for: Lab scale (mg to g), high purity requirements, and substrates with other acid-sensitive groups.

Materials
  • Substrate: 3-(Dimethoxyphosphoryl)propanoic acid (dried in vacuo P₂O₅ overnight).

  • Reagent: Bromotrimethylsilane (TMSBr) [97%+, fresh bottle preferred].

  • Solvent: Dichloromethane (DCM), anhydrous (dried over molecular sieves).

  • Quench: Methanol (MeOH) or Water.[1][2][3][4]

  • Equipment: Flame-dried round-bottom flask, inert gas (Argon/Nitrogen) balloon, rotary evaporator.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Dissolve 1.0 mmol of 3-(Dimethoxyphosphoryl)propanoic acid in 5 mL of anhydrous DCM under Argon.

    • Cool the solution to 0°C using an ice bath. Reason: The initial silylation is exothermic.

  • Addition of TMSBr:

    • Add 3.5 to 4.0 mmol (3.5–4.0 equiv) of TMSBr dropwise via syringe.

    • Note: A slight "smoking" effect may be observed due to trace moisture reacting with TMSBr to form HBr. This is normal but indicates the importance of anhydrous conditions.

  • Reaction Phase:

    • Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) .

    • Time: 4 to 12 hours.[2]

    • Monitoring: Monitor by ³¹P NMR (using a capillary insert of D₂O or external lock). The starting material (dimethyl ester) typically appears around 30–35 ppm . The silylated intermediate will shift significantly. Completion is confirmed by the disappearance of the starting peak.

  • Evaporation (The "Strip" Step):

    • Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent and excess TMSBr.

    • Critical: Do not expose to atmosphere for long; the silyl ester is extremely hydrolytically unstable. You will obtain a viscous oil/residue.

  • Solvolysis (Hydrolysis):

    • Redissolve the residue in 5 mL of Methanol (MeOH) or a 95:5 MeOH/H₂O mixture.

    • Stir for 30–60 minutes at RT.

    • Chemistry: This step cleaves the P-O-TMS and C(O)O-TMS bonds, liberating the free phosphonic acid and methyl propionate (if MeOH is used on a carboxylate ester) or free acid (since we started with acid and formed silyl ester). Correction: Since the substrate is a carboxylic acid, the silyl ester -COOTMS hydrolyzes back to -COOH.

  • Isolation:

    • Evaporate the methanol in vacuo.

    • The residue is the crude 3-phosphonopropanoic acid .

    • Purification: If necessary, recrystallize from water/ethanol or triturate with diethyl ether to remove non-polar impurities.

Protocol B: Acid Hydrolysis (Concentrated HCl)

Recommended for: Large scale (>10g), robust substrates, cost-sensitive production.

Step-by-Step Methodology
  • Setup:

    • Place 10 mmol of substrate in a round-bottom flask.

    • Add 10–15 mL of concentrated HCl (37%) .

  • Reflux:

    • Heat the mixture to reflux (approx. 100–110°C) .

    • Stir for 6–12 hours .

    • Note: Methyl phosphonates cleave slower than silyl esters but are faster than ethyl phosphonates in acid hydrolysis.

  • Workup:

    • Cool the mixture to RT.

    • Evaporate the aqueous acid in vacuo (requires a high-vacuum pump and a trap for HCl fumes).

    • Co-evaporate with water (2x) to remove residual HCl.

  • Crystallization:

    • The product, 3-phosphonopropanoic acid, is a solid (MP: ~166°C). It typically crystallizes upon cooling or concentration.

Comparison of Methods

FeatureMethod A: TMSBr (McKenna)Method B: HCl Hydrolysis
Conditions Mild (RT, Neutral/Acidic workup)Harsh (Reflux, Strongly Acidic)
Time 4–12 Hours6–12 Hours
Yield High (90–98%)Good (80–90%)
Selectivity Excellent (Preserves amides/esters if controlled)Poor (Cleaves most esters/amides)
Safety Generates MeBr (Neurotoxic gas)Generates HCl fumes (Corrosive)
Cost High (TMSBr is expensive)Low (HCl is cheap)

Analytical Validation (Quality Control)

To validate the success of the deprotection, use ¹H NMR and ³¹P NMR in D₂O.

  • ¹H NMR (D₂O):

    • Starting Material: Shows a large doublet at ~3.7 ppm (J_PH ≈ 10–11 Hz) corresponding to P-O-CH3.

    • Product: The doublet at 3.7 ppm must be completely absent . The ethylene backbone protons (-CH2-CH2-) will remain, slightly shifted.

  • ³¹P NMR (D₂O):

    • Starting Material: ~32–36 ppm (singlet/multiplet depending on decoupling).

    • Product: Shift moves to ~25–30 ppm (pH dependent).

    • Note: In ³¹P NMR, the shift difference is subtle; the disappearance of the methoxy coupling in ¹H NMR is the definitive proof.

Troubleshooting Guide

Issue: Incomplete Deprotection
  • Symptom: ¹H NMR shows residual methoxy doublet (~3.7 ppm).

  • Cause: Insufficient TMSBr was used (likely consumed by the COOH group or moisture).

  • Fix: Resubject the crude material to fresh TMSBr (1.5 equiv) in DCM for 4 hours. Ensure the flask is flame-dried.

Issue: "Gummy" Product
  • Symptom: Product is a sticky oil instead of a solid.

  • Cause: Residual solvent or trace silyl byproducts.

  • Fix: Triturate the oil with anhydrous Diethyl Ether or Hexane. The phosphonic acid is insoluble in ether, while impurities often dissolve. Scratch the flask to induce crystallization.

Issue: Brown Discoloration
  • Symptom: Reaction turns dark brown/orange.

  • Cause: Bromine (Br₂) contamination in the TMSBr or degradation of impurities.

  • Fix: Distill TMSBr before use if it is old/yellow. Add a few drops of cyclohexene (scavenger) if strictly necessary, though usually not required for this robust substrate.

References

  • McKenna, C. E., et al. (1977).[4] "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Tetrahedron Letters, 18(2), 155–158.[4] Link[4]

  • Justyna, K., et al. (2020).[5] "The McKenna reaction – avoiding side reactions in phosphonate deprotection."[1][5][6] Beilstein Journal of Organic Chemistry, 16, 1436–1446.[5][6] Link

  • BenchChem. (2025).[1] "Mild dealkylation methods for phosphonate esters to avoid acid-sensitive groups." Application Notes. Link

  • PubChem. (2025).[7] "3-Phosphonopropionic acid (Compound Summary)." National Library of Medicine. Link

  • Chougrani, K., et al. (2011). "Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers." Beilstein Journal of Organic Chemistry, 7, 356–363. Link

Sources

Application

Application Note: Precision Synthesis of 3-(Dimethoxyphosphoryl)propanoic Acid

Abstract & Scope This application note details the synthesis of 3-(Dimethoxyphosphoryl)propanoic acid (Target Molecule), a critical organophosphorus building block used in Horner-Wadsworth-Emmons (HWE) olefination and as...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the synthesis of 3-(Dimethoxyphosphoryl)propanoic acid (Target Molecule), a critical organophosphorus building block used in Horner-Wadsworth-Emmons (HWE) olefination and as a bioisostere for aspartic acid in peptidomimetics.[1]

The protocol overcomes the primary synthetic challenge: chemoselective hydrolysis . While the formation of the intermediate ester via Phospha-Michael addition is robust, the subsequent hydrolysis of the carboxylate ester must be performed without degrading the sensitive phosphonate diester moieties. This guide presents a validated, two-step workflow:

  • Base-Catalyzed Phospha-Michael Addition of dimethyl phosphite to methyl acrylate.

  • Lithium Hydroxide-Mediated Selective Hydrolysis to yield the free carboxylic acid.

Mechanistic Insight: The Phospha-Michael Addition

The reaction relies on the tautomeric equilibrium of dialkyl phosphites. While dimethyl phosphite exists predominantly in the P(V) form (tetracoordinate,


), base catalysis shifts the equilibrium to the P(III) phosphite anion (tricoordinate, 

), which acts as a potent soft nucleophile.
Reaction Pathway

The P(III) anion attacks the


-carbon of the 

-unsaturated ester (methyl acrylate).[1] The resulting enolate is protonated to form the stable phosphonate ester.

PhosphaMichael DMP Dimethyl Phosphite (P(V) Tautomer) Anion Phosphite Anion (P(III) Nucleophile) DMP->Anion Deprotonation Base Base Catalyst (NaOMe) Base->Anion Intermediate Enolate Intermediate Anion->Intermediate Nucleophilic Attack (Rate Limiting) Acrylate Methyl Acrylate (Michael Acceptor) Acrylate->Intermediate Product_Ester Methyl 3-(dimethoxyphosphoryl) propanoate Intermediate->Product_Ester Protonation

Figure 1: Mechanistic pathway of the base-catalyzed Phospha-Michael addition.

Experimental Protocols

Phase 1: Synthesis of Methyl 3-(dimethoxyphosphoryl)propanoate

Reaction Type: Exothermic Conjugate Addition Scale: 100 mmol (approx. 20 g output)[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]AmountRole
Dimethyl phosphite110.051.011.0 g (10.1 mL)Nucleophile
Methyl acrylate86.091.059.04 g (9.5 mL)Michael Acceptor
Sodium Methoxide (NaOMe)54.020.050.27 g (or 0.5M in MeOH)Catalyst
Methanol (Anhydrous)32.04Solvent20 mLSolvent
Step-by-Step Protocol
  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).[1][7]
    
  • Catalyst Activation: Charge the flask with Dimethyl phosphite and Methanol . Cool to 0°C using an ice bath. Add NaOMe and stir for 10 minutes.

    • Note: The solution may turn slightly yellow, indicating anion formation.

  • Controlled Addition: Charge the addition funnel with Methyl acrylate . Add dropwise over 30–45 minutes, maintaining internal temperature

    
    .
    
    • Critical Safety Parameter: This reaction is highly exothermic .[1] Rapid addition can lead to runaway polymerization of the acrylate.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT, 20–25°C). Stir for 2 hours.

  • Monitoring: Check completion by TLC (EtOAc/Hexane 1:1) or

    
     NMR.[1][2] The signal should shift from ~11 ppm (SM) to ~32 ppm (Product).
    
  • Workup:

    • Quench with 0.5 mL glacial acetic acid to neutralize the base.

    • Concentrate under reduced pressure (Rotavap) to remove Methanol and excess Methyl acrylate.

    • Purification: The crude oil is typically >95% pure. For high-purity applications, perform vacuum distillation (bp ~120°C @ 1 mmHg).[1]

Phase 2: Selective Hydrolysis to 3-(Dimethoxyphosphoryl)propanoic Acid

Challenge: Hydrolyzing the carboxyl ester (C-O-C) without cleaving the phosphonate esters (P-O-C).[1] Solution: Mild LiOH saponification at controlled temperatures.[1]

Reagents & Materials
ReagentEquiv.[1][2][4][5][8]Role
Methyl 3-(dimethoxyphosphoryl)propanoate1.0Substrate
Lithium Hydroxide (LiOH[1]·H

O)
1.1Selective Base
THF / Water (3:1 v/v)SolventReaction Medium
1M HClReagentAcidification
Step-by-Step Protocol
  • Dissolution: Dissolve the ester (from Phase 1) in THF/Water (3:1) at 0°C.

  • Saponification: Add LiOH·H

    
    O  in one portion.
    
  • Stirring: Stir at 0°C for 30 minutes, then allow to warm to 15°C. Monitor closely by TLC (the acid will remain at the baseline).

    • Caution: Do not heat.[1] Elevated temperatures (>40°C) will promote hydrolysis of the methoxy groups on the phosphorus.

  • Workup (Critical Step):

    • Evaporate THF under reduced pressure (bath temp <30°C).

    • Dilute the remaining aqueous residue with 10 mL water.

    • Wash the aqueous layer with Dichloromethane (DCM, 2 x 15 mL) to remove unreacted ester.

  • Acidification & Isolation:

    • Cool the aqueous layer to 0°C.

    • Acidify carefully with 1M HCl to pH 3–4 .[1]

    • Warning: Do not drop below pH 2.[1] Strong acidic conditions catalyze P-ester cleavage.[1]

    • Extract immediately with Ethyl Acetate (EtOAc, 5 x 20 mL). The product is highly polar; multiple extractions are necessary.

    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo to yield the viscous colorless oil.

Analytical Validation & Quality Control

Expected NMR Data
NucleusShift (

ppm)
MultiplicityAssignment

NMR
32.5 SingletPhosphonate P=O

NMR
10.5–11.0Broad Singlet-COOH (Acid)
3.75Doublet (

Hz)
P-(OCH

)

2.65Multiplet-CH

-COOH
2.10MultipletP-CH

-

Note: In the Phase 1 product (Ester), a singlet at 3.70 ppm (-COOCH


) is present. Its disappearance confirms hydrolysis.[1]
Workflow Diagram

Workflow cluster_0 Phase 1: Ester Synthesis cluster_1 Phase 2: Selective Hydrolysis Step1 Mix Dimethyl Phosphite + NaOMe (0°C, MeOH) Step2 Dropwise Methyl Acrylate (Exotherm Control) Step1->Step2 Step3 Vacuum Distillation Step2->Step3 Step4 LiOH / THF / H2O (0°C -> 15°C) Step3->Step4 Intermediate Transfer Step5 Wash with DCM (Remove SM) Step4->Step5 Step6 Acidify to pH 3-4 (Critical Control) Step5->Step6 Step7 Extract EtOAc & Dry Step6->Step7

Figure 2: End-to-end synthesis workflow highlighting critical control points.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Polymerization of acrylateAdd hydroquinone (inhibitor) or ensure temperature stays <10°C during addition.[1]
Impurity: Phosphonic Acid Over-hydrolysis (Phase 2)pH dropped too low (<2) or reaction temperature >25°C. Use 1M HCl slowly; keep cold.[1]
Product stuck in Aqueous High polarity of acidSaturate aqueous layer with NaCl (salting out) before EtOAc extraction.

References

  • Organic Syntheses. "Dimethyl 3-phosphonopropionate from dimethyl phosphite and methyl acrylate." Org.[1][8] Synth.1998 , Coll. Vol. 9, 260. [Link]

  • RSC Advances. "Recent advances in Michael addition of H-phosphonates." RSC Adv., 2014 , 4, 13211-13233. [Link]

  • Green Chemistry. "Solvent-free synthesis of phosphonates via Michael addition."[1] Green Chem., 2002 , 4, 298. [Link]

Sources

Method

Solid-phase synthesis using 3-(Dimethoxyphosphoryl)propanoic acid

Application Note: High-Fidelity Solid-Phase Synthesis of Phosphonate Bioisosteres using 3-(Dimethoxyphosphoryl)propanoic Acid Abstract This guide details the integration of 3-(Dimethoxyphosphoryl)propanoic acid (CAS: 369...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Solid-Phase Synthesis of Phosphonate Bioisosteres using 3-(Dimethoxyphosphoryl)propanoic Acid

Abstract

This guide details the integration of 3-(Dimethoxyphosphoryl)propanoic acid (CAS: 3699-76-7) into solid-phase synthetic workflows. Unlike standard carboxylate building blocks, this reagent introduces a metabolically stable phosphonate moiety—a bioisostere of the phosphate group found in nucleotides and phosphorylated proteins. While structurally related to Horner-Wadsworth-Emmons (HWE) reagents, the ethylene spacer in this molecule necessitates distinct activation strategies and downstream processing. This protocol focuses on its use as a terminal "warhead" or stable modification, addressing the critical challenge of orthogonal deprotection of the dimethyl phosphonate esters.

Introduction & Mechanistic Insight

The Reagent: 3-(Dimethoxyphosphoryl)propanoic Acid
  • Structure:

    
    
    
  • Function: Serves as a robust building block for introducing a phosphonate group. The P-C bond renders the moiety resistant to phosphatases, making it ideal for designing long-lasting enzyme inhibitors or phosphopeptide mimics.

  • Chemical Behavior:

    • Coupling: The carboxylic acid tail allows standard amide bond formation with amine-functionalized resins or peptide N-termini.

    • Stability: The dimethyl phosphonate esters are acid-stable . They will not cleave under standard TFA conditions used to release peptides from Rink Amide or Wang resins. This requires a two-stage deprotection strategy.

Strategic Workflow

The synthesis follows a "Hybrid Solid-Solution Phase" strategy.

  • On-Resin Assembly: The reagent is coupled to the solid support using high-efficiency activators (HATU/DIC).

  • Resin Cleavage: The construct is cleaved from the resin using Trifluoroacetic Acid (TFA). The phosphonate remains protected as the dimethyl ester.

  • Solution-Phase Maturation: The dimethyl esters are removed using Bromotrimethylsilane (TMSBr), yielding the free phosphonic acid.

Experimental Protocols

Protocol A: Resin Loading & Coupling

Objective: Efficiently couple 3-(Dimethoxyphosphoryl)propanoic acid to a resin-bound amine (e.g., N-terminus of a peptide or a Rink Amide linker).

Materials:

  • Resin: Rink Amide MBHA (0.5–0.7 mmol/g) or Wang Resin.

  • Reagent: 3-(Dimethoxyphosphoryl)propanoic acid (3.0 equivalents relative to resin loading).

  • Activator: HATU (2.9 eq) or DIC (3.0 eq) / Oxyma Pure (3.0 eq).

  • Base: DIPEA (6.0 eq) – Only required for HATU protocols.

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (100 mg) in DCM (3 mL) for 20 mins, then wash with DMF (3 x 3 mL).

  • Activation (Pre-mix):

    • Option 1 (HATU): Dissolve the phosphonate acid (3 eq) and HATU (2.9 eq) in DMF (1-2 mL). Add DIPEA (6 eq). Shake for 30 seconds to activate.

    • Option 2 (DIC/Oxyma): Dissolve the phosphonate acid (3 eq) and Oxyma (3 eq) in DMF. Add DIC (3 eq). This method minimizes racemization (though less relevant for this achiral acid) and side reactions.

  • Coupling: Add the activated solution to the resin. Shake at room temperature for 2 hours .

  • Monitoring: Perform a Kaiser Test (ninhydrin).[1]

    • Blue beads: Incomplete coupling. Repeat step 3.

    • Colorless beads: Complete coupling.

  • Washing: Drain and wash resin with DMF (5 x 3 mL) and DCM (5 x 3 mL).

Protocol B: Cleavage from Solid Support

Objective: Release the peptide/molecule from the resin while retaining the phosphonate dimethyl esters.

Cocktail Formulation:

  • Reagent K (Standard): TFA (82.5%), Phenol (5%), Thioanisole (5%), Water (5%), TIS (2.5%).

  • Note: Avoid water if possible to simplify downstream drying, but it is needed for scavenging.

Procedure:

  • Add cleavage cocktail to the resin (10 mL per gram of resin).

  • Shake for 2–3 hours at room temperature.

  • Precipitate the filtrate in cold diethyl ether (-20°C).

  • Centrifuge (3000 rpm, 5 min) and decant the ether.

  • Lyophilize the crude product.

    • Result: You now have the Phosphonate Dimethyl Ester intermediate. Analyze via LC-MS (Look for Mass = Target + 28 Da for two methyl groups).

Protocol C: Phosphonate Deprotection (The McKenna Method)

Objective: Convert the dimethyl phosphonate ester to the free phosphonic acid. Critical Note: This step is performed in solution because TMSBr can degrade resin linkers.

Reagents:

  • TMSBr (Bromotrimethylsilane): The dealkylating agent.[2] Highly moisture sensitive.

  • Solvent: Anhydrous DCM or Acetonitrile.

  • Quench: Methanol or Water.

Procedure:

  • Dissolution: Dissolve the lyophilized crude peptide/molecule in anhydrous DCM (concentration ~10 mg/mL). If insoluble, use dry Acetonitrile.

  • Addition: Under Argon/Nitrogen atmosphere, add TMSBr (10–20 equivalents) dropwise.

    • Tip: Use a glass syringe; TMSBr corrodes plastic.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Mechanism:[1] TMSBr cleaves the P-OMe bond to form P-O-TMS and MeBr.

  • Quenching: Evaporate the solvent/excess TMSBr under a stream of nitrogen or rotary evaporation.

  • Hydrolysis: Add Methanol (5 mL) to the residue and stir for 30 mins.

    • Mechanism:[1] Methanol solvolyzes the P-O-TMS silyl esters to P-OH (free acid).

  • Purification: Evaporate the methanol. Purify the final product via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Data Visualization & Workflow

Figure 1: Synthetic Workflow Diagram

The following diagram illustrates the hybrid solid-phase/solution-phase strategy required for this reagent.

G Resin Amine-Resin (Rink/Wang) Coupling Coupling (HATU/DIPEA) Resin->Coupling Reagent 3-(Dimethoxyphosphoryl) propanoic acid Reagent->Coupling Intermediate Resin-Bound Phosphonate Ester Coupling->Intermediate Amide Bond Formation Cleavage TFA Cleavage (Releases Peptide) Intermediate->Cleavage CrudeEster Crude Peptide (Dimethyl Ester) Cleavage->CrudeEster Resin Removal TMSBr TMSBr Treatment (Solution Phase) CrudeEster->TMSBr Dealkylation Final Final Phosphonic Acid Product TMSBr->Final Hydrolysis (MeOH)

Caption: Step-by-step workflow for integrating 3-(Dimethoxyphosphoryl)propanoic acid into peptide synthesis, highlighting the critical solution-phase deprotection step.

Technical Reference Data

Table 1: Reagent Compatibility & Specifications

ParameterSpecificationNotes
Reagent Name 3-(Dimethoxyphosphoryl)propanoic acidCAS: 3699-76-7
Molecular Weight 196.14 g/mol
Solubility DCM, DMF, DMSOSoluble in standard SPS solvents.
Activation Method HATU/DIPEA or DIC/OxymaAvoid carbodiimides without additives to prevent N-acylurea formation.
Coupling Time 2 - 4 HoursSlightly slower than standard amino acids due to steric bulk.
Deprotection (Ester) TMSBr (Bromotrimethylsilane)Mandatory: TFA will NOT cleave the methyl phosphonate esters.
Storage HygroscopicStore desiccated at -20°C.

Troubleshooting & Optimization (Expertise)

  • Issue: Incomplete Coupling

    • Cause: The phosphonate group can form internal H-bonds or chelate cations, reducing reactivity.

    • Solution: Double couple (repeat Protocol A, Step 3) or increase temperature to 40°C during coupling.

  • Issue: Product Degradation during TMSBr Treatment

    • Cause: TMSBr is a strong Lewis acid and can cleave sensitive protecting groups (like Trt, Boc) or even peptide bonds if left too long.

    • Solution: Monitor the reaction by taking aliquots, quenching in MeOH, and running LCMS. Usually, 4–6 hours is sufficient. Do not exceed 24 hours unless necessary.

  • Issue: "Stuck" Methyl Groups

    • Observation: Mass spectrum shows M+14 or M+28.

    • Cause: Old TMSBr (hydrolyzed to HBr).

    • Solution: Use fresh, distilled TMSBr. Ensure the reaction is strictly anhydrous.

References

  • McKenna, C. E., et al. "Functional Selectivity in Phosphonate Ester Dealkylation with Bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, 1979. Link

  • Perich, J. W. "Synthesis of Phosphopeptides using Modern Chemical Approaches." Methods in Molecular Biology, vol. 298, 2005. Link

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition, Wiley, 2014. (Section on Phosphonate Esters).[3] Link

  • Sigma-Aldrich. "3-(Dimethoxyphosphoryl)propanoic acid Product Specification." Link (Note: Link directs to methyl ester variant often used as precursor).

Sources

Application

Preparation of phosphonopeptides using 3-(Dimethoxyphosphoryl)propanoic acid

Application Note & Protocol: Preparation of Phosphonopeptides using 3-(Dimethoxyphosphoryl)propanoic acid Part 1: Abstract & Strategic Overview 3-(Dimethoxyphosphoryl)propanoic acid (CAS: 18733-15-8) is a specialized bui...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preparation of Phosphonopeptides using 3-(Dimethoxyphosphoryl)propanoic acid

Part 1: Abstract & Strategic Overview

3-(Dimethoxyphosphoryl)propanoic acid (CAS: 18733-15-8) is a specialized building block used to introduce a non-hydrolyzable phosphonate moiety into peptide sequences. Unlike natural phosphate groups (


), the phosphonate group (

) is resistant to phosphatases, making these derivatives critical tools for developing stable phosphatase inhibitors, SH2 domain ligands, and haptens for catalytic antibody generation.

This guide details the incorporation of this unit via Fmoc-Solid Phase Peptide Synthesis (SPPS) followed by a specific demethylation strategy using trimethylsilylbromide (TMSBr).

Key Technical Challenges:

  • Coupling Efficiency: The steric bulk of the dimethyl phosphonate requires potent activation (HATU/HOAt).

  • Orthogonal Deprotection: The methyl esters on the phosphonate are stable to standard TFA cleavage cocktails. They require a separate, harsher deprotection step using silyl halides (TMSBr or TMSI).

Part 2: Chemical Properties & Handling

PropertySpecification
IUPAC Name 3-(Dimethoxyphosphoryl)propanoic acid
Formula

MW 196.14 g/mol
Appearance Colorless viscous oil or low-melting solid
Solubility Soluble in DMF, DCM, DMSO, Methanol
Stability Hygroscopic; store under inert gas at -20°C.
31P NMR Shift

~32-36 ppm (Dimethyl ester)

Part 3: Synthetic Workflows (Visualized)

The following diagram outlines the two primary routes. Route A is recommended for high-purity requirements as it allows purification of the intermediate ester.

G Start Start: Resin-Bound Peptide (N-term free) Coupling Step 1: Coupling Reagent: 3-(Dimethoxyphosphoryl)propanoic acid Activator: HATU/DIPEA Start->Coupling Wash Wash (DMF/DCM) Coupling->Wash Cleavage Step 2: Resin Cleavage Reagent: TFA/TIS/H2O (95:2.5:2.5) *Methyl esters remain intact* Wash->Cleavage Intermediate Intermediate: Dimethyl-Phosphonopeptide Cleavage->Intermediate Precipitation in Ether Deprotection Step 3: Phosphonate Deprotection Reagent: TMSBr / Thioanisole / DCM Temp: 0°C to RT Intermediate->Deprotection Dissolve in DCM Quench Step 4: Hydrolysis (MeOH/H2O) Deprotection->Quench Final Final Product: Free Phosphonopeptide Quench->Final

Caption: Step-wise workflow for the synthesis of free phosphonopeptides via the "Post-Cleavage Deprotection" strategy (Route A).

Part 4: Detailed Experimental Protocols

Protocol 1: Coupling to Resin (SPPS)

Context: This step attaches the phosphonate acid to the N-terminus of the growing peptide chain.

Reagents:

  • Resin-bound peptide (Fmoc-deprotected, washed).

  • 3-(Dimethoxyphosphoryl)propanoic acid (3.0 equivalents).

  • HATU (2.9 equivalents).

  • HOAt (3.0 equivalents) - Optional but recommended to reduce racemization of adjacent residues.

  • DIPEA (6.0 equivalents).[1]

  • DMF (Anhydrous).

Procedure:

  • Activation: In a small vial, dissolve the phosphono-propanoic acid, HATU, and HOAt in minimal DMF. Add DIPEA. The solution should turn yellow. Allow to activate for 30–60 seconds.

    • Expert Note: Do not pre-activate for >5 minutes; HATU can form guanidinium byproducts that cap the resin.

  • Coupling: Add the activated mixture to the resin.

  • Incubation: Shake or vortex at Room Temperature (RT) for 2–4 hours.

    • Optimization: For difficult sequences (aggregated peptides), double coupling (repeat steps 1-3) is required.

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete coupling

      
       Recouple.
      
    • Colorless beads: Complete coupling

      
       Proceed.
      
  • Wash: Wash resin with DMF (

    
     min) and DCM (
    
    
    
    min).
Protocol 2: Global Cleavage (Retaining Methyl Esters)

Context: Standard TFA cleavage removes side-chain protecting groups (Boc, tBu, Trt) and cleaves the peptide from the resin, but leaves the dimethyl phosphonate intact.

Cocktail: TFA/TIS/Water (95:2.5:2.5 v/v).[2] Add EDT (2.5%) if Cys/Met are present.

Procedure:

  • Add cleavage cocktail to the resin (10 mL per gram of resin).[2]

  • Shake for 2–3 hours at RT.

  • Filter resin and collect the filtrate.[2]

  • Concentrate filtrate under nitrogen flow.

  • Precipitate peptide in cold diethyl ether (

    
    ). Centrifuge and dry the pellet.
    
  • QC Check: Analyze by LC-MS. You should observe the mass of the peptide + the dimethyl phosphonate group (

    
     Da relative to N-term H).
    
Protocol 3: Phosphonate Deprotection (McKenna Method)

Context: This is the critical step. Methyl phosphonates are extremely stable to acid and base but are cleaved rapidly by silyl halides via an


 mechanism.

Reagents:

  • TMSBr (Bromotrimethylsilane): The active demethylating agent.

  • Thioanisole: Essential scavenger to prevent methylation of nucleophilic side chains (Met, Trp, Cys).

  • Solvent: Anhydrous DCM (preferred) or TFA (if solubility is poor).

Procedure:

  • Preparation: Dissolve the crude dimethyl-phosphonopeptide in anhydrous DCM (concentration ~10 mg/mL).

    • Solubility Note: If the peptide is insoluble in DCM, use neat TFA or a TFA/DCM mixture.

  • Scavenger Addition: Add Thioanisole (10 equivalents relative to phosphonate).

  • Reagent Addition: Cool the mixture to

    
     (ice bath). Add TMSBr (10–20 equivalents) dropwise under Nitrogen/Argon.
    
    • Safety: TMSBr fumes are corrosive. Work in a fume hood.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

    • Monitoring: Monitor by 31P NMR if possible. The shift will move upfield as esters are cleaved (

      
      ).
      
  • Quenching (Hydrolysis): Evaporate the solvent/TMSBr under reduced pressure. Re-dissolve the residue in MeOH or Water (contains 5% acetic acid). Stir for 30 mins. This converts the silyl ester (

    
    ) to the free acid (
    
    
    
    ).
  • Purification: Lyophilize immediately. Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Part 5: Analytical Characterization & Troubleshooting

Data Interpretation Table
Analytical MethodObservation (Dimethyl Ester)Observation (Free Acid)
ESI-MS

corresponds to dimethyl form.
Mass decreases by 28 Da (loss of 2 x

).
31P NMR Singlet at 32–36 ppm .Singlet at 20–28 ppm (pH dependent).
HPLC Higher retention time (more hydrophobic).Lower retention time (more polar).
Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Demethylation Old TMSBr (hydrolyzed).Use fresh TMSBr (clear liquid, not yellow). Increase reaction time to 24h.
Side Chain Alkylation Methyl bromide byproduct reacting with Met/Trp.Critical: Increase Thioanisole scavenger to 20 eq.
Peptide Precipitation Peptide insoluble in DCM during TMSBr step.Use neat TFA as solvent for the TMSBr reaction.
Low Yield after HPLC Phosphonate binding to stainless steel/column.Add 10mM Ammonium Acetate or use a "High pH" compatible column if possible.

Part 6: References

  • McKenna, C. E., et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Tetrahedron Letters, 1977.

  • Perlikova, T., et al. "Synthesis of Phosphonopeptides." ResearchGate Review, 2020.

  • BenchChem Protocols. "Mild dealkylation methods for phosphonate esters." BenchChem Application Notes, 2025.

  • Luxembourg Bio Technologies. "Solid-phase peptide synthesis: from standard procedures to difficult sequences." Nature Protocols, 2007.

  • Sigma-Aldrich. "Methyl 3-(dimethoxyphosphoryl)propanoate Product Data." Sigma-Aldrich Catalog.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 3-(Dimethoxyphosphoryl)propanoic acid derivatives

Technical Support Center: Purification of 3-(Dimethoxyphosphoryl)propanoic Acid Derivatives Executive Summary 3-(Dimethoxyphosphoryl)propanoic acid derivatives are critical intermediates in organic synthesis, widely used...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(Dimethoxyphosphoryl)propanoic Acid Derivatives

Executive Summary

3-(Dimethoxyphosphoryl)propanoic acid derivatives are critical intermediates in organic synthesis, widely used as Horner-Wadsworth-Emmons (HWE) reagents for alkene synthesis and as peptidomimetics in drug discovery.[1][2] Their purification is often complicated by two factors: the high polarity of the phosphonate group (


) and the difficulty in removing phosphorus-containing byproducts (e.g., unreacted trimethyl phosphite or Arbuzov byproducts).[2]

This guide provides a logic-driven approach to purification, moving beyond standard protocols to address the specific physicochemical challenges of the dimethyl phosphonate moiety.

Troubleshooting Guide (FAQs)

Q1: I am performing a Michaelis-Arbuzov reaction. How do I remove unreacted trimethyl phosphite ( ) without distilling my product?

Diagnosis: Trimethyl phosphite is toxic and has a pungent odor.[1][2] While it is volatile (b.p. 111 °C), it often co-elutes with products during chromatography.[2]

Solution: Do not rely solely on evaporation.[1][2] The most effective chemical method is Oxidative Workup .

  • Mechanism:

    
     is essentially non-polar compared to the phosphonate.[2] By oxidizing it to trimethyl phosphate (
    
    
    
    ), you drastically increase its water solubility and polarity.[1][2]
  • Protocol: Treat the crude reaction mixture with a mild oxidant (e.g., dilute aqueous

    
     or 
    
    
    
    in pyridine/water) before extraction. The resulting phosphate can be washed away with water or easily separated via chromatography due to the significant
    
    
    shift.
    • Caution: Ensure your product's other functional groups are stable to oxidation.[1][2]

Q2: My product "streaks" or "tails" heavily on silica gel columns. What is the fix?

Diagnosis: Phosphonates are strong hydrogen bond acceptors due to the phosphoryl oxygen (


).[2] They interact strongly with the acidic silanols (

) on the silica surface.[2]

Solution: You must deactivate the silica or use a highly polar modifier.[2]

  • Mobile Phase: Standard Hexane/EtOAc gradients often fail.[1][2] Switch to DCM/MeOH (95:5 to 90:10).[2]

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase if your compound is base-stable.[1][2] This neutralizes the acidic silanol sites.[2]

  • Alternative: For free acids, use 0.5% Acetic Acid in the eluent to suppress ionization, keeping the molecule in its neutral, less polar form.[2]

Q3: Can I use acid-base extraction for these derivatives?

Diagnosis: This depends entirely on the ester functionality.[2]

  • Full Esters (Phosphonate diester + Carboxylate ester): No. They are neutral.

  • Free Carboxylic Acids: Yes, this is the superior method.[2]

Solution: The phosphonate group is electron-withdrawing, making the propanoic acid moiety slightly more acidic (pKa ~4.0–4.[2]2) than unsubstituted propanoic acid.[1][2]

  • Extraction Logic: Use saturated

    
      (pH ~8.5).[1][2] This is strong enough to deprotonate the carboxylic acid (
    
    
    
    ) but mild enough to prevent hydrolysis of the sensitive dimethyl phosphonate esters.[2] Avoid
    
    
    , which will rapidly hydrolyze the dimethyl phosphonate to the mono-methyl phosphonate.[2]

Experimental Protocols

Protocol A: Selective Acid-Base Extraction (For Free Acids)

Target: Separating 3-(dimethoxyphosphoryl)propanoic acid from non-acidic impurities (e.g., unreacted halides, phosphites).[1][2]

Reagents:

  • Crude mixture dissolved in Ethyl Acetate (EtOAc).[1][2][3]

  • Saturated aqueous Sodium Bicarbonate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1][2]
    
  • 1M Hydrochloric Acid (

    
    ).[2]
    
  • Brine (

    
    ).[1][2]
    

Step-by-Step:

  • Dissolution: Dissolve crude oil in EtOAc (10 mL per gram).

  • Basic Extraction: Extract with sat.

    
     (3 x 15 mL).[1][2]
    
    • Phase Check: The Product is now in the Aqueous layer (Upper layer usually, depending on solvent density). Impurities remain in Organic.[1][2]

  • Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained organic impurities.[2]

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH ~2.

    • Observation: The solution may become cloudy as the free acid precipitates or oils out.[2]

  • Re-extraction: Extract the acidic aqueous layer with DCM or EtOAc (3 x 20 mL).[1][2]

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: Flash Chromatography Optimization

Target: Purification of Phosphonate Esters.[1][2]

ParameterRecommendationReason
Stationary Phase Silica Gel (40-63 µm)Standard phase; use neutral silica if possible.[1][2]
Loading DCM (minimal volume)Phosphonates have poor solubility in Hexane.[1][2]
Solvent System A 100% EtOAc

5-10% MeOH/EtOAc
For highly polar diesters.[1][2]
Solvent System B 50% EtOAc/Hex

100% EtOAc
For less polar derivatives.[1][2]
Staining

or

Phosphonates are not always UV active;

is reliable.[1][2]

Visualizations

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the optimal purification method based on functional group analysis.

PurificationStrategy Start Crude 3-(Dimethoxyphosphoryl) propanoic derivative CheckAcid Is the Carboxylic Acid free (R-COOH)? Start->CheckAcid YesAcid Yes CheckAcid->YesAcid NoAcid No (Fully Esterified) CheckAcid->NoAcid AcidBase Protocol A: Acid-Base Extraction (Use NaHCO3, avoid NaOH) YesAcid->AcidBase CheckImpurity Primary Impurity? NoAcid->CheckImpurity Phosphite Excess P(OMe)3 CheckImpurity->Phosphite Halide Alkyl Halide / Byproducts CheckImpurity->Halide Oxidation Oxidative Workup (H2O2 or I2) Phosphite->Oxidation Distillation High Vac Distillation (<0.1 mmHg) Halide->Distillation If volatile Column Protocol B: Flash Chromatography (DCM/MeOH) Halide->Column If non-volatile Oxidation->Column

Figure 2: Fate of Impurities in Arbuzov Synthesis

Caption: Tracking the separation of the target phosphonate from common reaction byproducts.

ArbuzovFate Rxn Reaction Mixture: 1. Target Phosphonate 2. Methyl Halide (Me-X) 3. Excess P(OMe)3 Vac High Vacuum (Rotovap/Manifold) Rxn->Vac MeX Removed: Me-X (Volatile) Vac->MeX Evaporates Product Retained: Target Phosphonate Vac->Product Residue AqWash Aqueous Wash (Water/Brine) Phosphite Removed: P(OMe)3 (Volatile/Hydrolyzed) AqWash->Phosphite If Oxidized to Phosphate Product->AqWash

References

  • Michaelis-Arbuzov Reaction Mechanism & Workup

    • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.[2][4] MDPI.[2] Available at: [Link][1]

  • Flash Chromatography of Phosphonates

    • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.[1][2] Available at: [Link][1]

  • Acid-Base Extraction Principles

    • Acid–base extraction.[1][5][6][7] Wikipedia.[1][2] Available at: [Link][1]

  • Properties of Methyl 3-(dimethoxyphosphoryl)

    • PubChem Compound Summary.[1] National Library of Medicine.[2] Available at: [Link][1]

Sources

Optimization

Diagnostic Overview: The Chemical Vulnerability of Phosphonate Esters

Technical Support Center: Preventing Hydrolysis of Phosphonate Esters Welcome to the Advanced Troubleshooting Guide for Phosphonate Ester Chemistry. As researchers and drug development professionals, you frequently rely...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Hydrolysis of Phosphonate Esters

Welcome to the Advanced Troubleshooting Guide for Phosphonate Ester Chemistry. As researchers and drug development professionals, you frequently rely on phosphonate esters for Horner-Wadsworth-Emmons (HWE) olefinations, the synthesis of transition state analogs, and the development of stable bioisosteres like the antiviral nucleotide analog Tenofovir[1].

However, the defining feature of these molecules—the electrophilic phosphorus center—makes them highly susceptible to premature cleavage. This guide synthesizes mechanistic causality with field-proven techniques to help you prevent the hydrolysis of your phosphonate esters during reaction, workup, and purification.

Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions[1]. The degradation typically proceeds via two primary mechanisms:

  • Base-Catalyzed Hydrolysis: Involves nucleophilic attack directly at the phosphorus atom, leading to P-O bond cleavage (AAc2 mechanism)[2].

  • Acid-Catalyzed Hydrolysis: Often proceeds via the rarely occurring AAl2 or AAl1 mechanisms, where water is involved, and C-O bond cleavage occurs[2].

Understanding these pathways is the first step in designing robust, self-validating experimental conditions.

Mechanism Phosphonate Phosphonate Ester (RO)2P(=O)CH2R' Base Addition of Base Phosphonate->Base Nucleophilic Nucleophilic Base (e.g., NaOH, NaOMe) Base->Nucleophilic NonNucleophilic Non-Nucleophilic Base (e.g., NaH, KHMDS) Base->NonNucleophilic Hydrolysis Attack at P or C (Hydrolysis) Nucleophilic->Hydrolysis Side Reaction Carbanion Deprotonation at alpha-C NonNucleophilic->Carbanion Desired Pathway Degradation Product Loss Hydrolysis->Degradation HWE HWE Olefination Carbanion->HWE

Figure 1: Mechanistic divergence of phosphonate esters based on base nucleophilicity.

Actionable Troubleshooting (Q&A)

Q1: Why do my phosphonate esters degrade during deprotonation in HWE reactions? A1: The root cause is almost always the nucleophilicity of your chosen base. Phosphonate esters feature a highly electrophilic phosphorus atom. If you use bases like NaOH, KOH, or mismatched alkoxides, the hydroxide/alkoxide ions will act as nucleophiles, attacking the phosphorus center and cleaving the P-O-C bond to form a phosphonic acid salt. Solution: You must use strongly dissociating, strictly non-nucleophilic bases such as Potassium hexamethyldisilazide (KHMDS), Lithium diisopropylamide (LDA), or Sodium Hydride (NaH)[3]. These bases are sterically hindered or strictly basic, ensuring they only abstract the alpha-proton to form the desired phosphonate carbanion without attacking the phosphorus center.

Q2: How can I structurally modify my phosphonate to resist hydrolysis without altering the final olefin product? A2: Increase the steric bulk of the ester alkoxy groups. The nucleophilic attack on the phosphorus atom requires a specific trajectory to form a trigonal bipyramidal intermediate. Bulky groups physically block the approach of nucleophiles (like water or hydroxide ions), drastically decreasing the rate of hydrolysis[4]. For context, under basic conditions, a dimethyl ester hydrolyzes approximately 1000-fold faster than an isopropyl derivative[2]. If your synthetic route allows, switch from a dimethyl phosphonate to a diethyl or diisopropyl phosphonate.

Q3: I am losing my product during aqueous workup and silica gel purification. How can I prevent this? A3: Phosphonate esters exhibit maximum stability at near-neutral pH[4]. Quenching a reaction with strong aqueous acids (like HCl) triggers acid-catalyzed C-O bond cleavage. Furthermore, standard silica gel contains acidic silanol groups (Si-OH) that can protonate the phosphoryl oxygen (P=O), facilitating on-column hydrolysis. Solution: Quench reactions with neutral buffers (e.g., saturated aqueous NH₄Cl). During chromatography, use deactivated or buffered silica gel by pre-treating your column with 1% triethylamine (Et₃N)[4].

Purification Start Crude Mixture Quench Quench Reaction Start->Quench Acidic Strong Acid Quench (pH < 3) Quench->Acidic Neutral Buffered Quench (pH ~7) Quench->Neutral Loss Acid-Catalyzed Hydrolysis Acidic->Loss Extract Organic Extraction Neutral->Extract Silica Silica Gel Chromatography Extract->Silica Standard Standard Silica (Slightly Acidic) Silica->Standard Buffered Deactivated Silica (1% Et3N) Silica->Buffered Degradation On-Column Degradation Standard->Degradation Success Pure Phosphonate Ester Buffered->Success

Figure 2: Troubleshooting workflow to prevent product loss during purification.

Quantitative Stability Matrices

To aid in experimental design, the following table summarizes the relative stability and hydrolysis rates of common phosphonate esters based on their steric profiles and environmental pH.

Phosphonate Ester TypeR-GroupRelative Base-Catalyzed Hydrolysis RateStability at pH 7Recommended Base for HWE
Dimethyl phosphonate -CH₃Very High (~1000x)ModerateNaH, KHMDS, LDA
Diethyl phosphonate -CH₂CH₃ModerateHighNaH, KHMDS, NaOEt*
Diisopropyl phosphonate -CH(CH₃)₂Low (~1x)Very HighNaH, KHMDS, NaOtBu

*Note: If an alkoxide must be used, it must perfectly match the ester group (e.g., NaOEt for diethyl phosphonate) to prevent transesterification, though non-nucleophilic bases remain superior.

Self-Validating Experimental Protocols

Protocol 1: Anhydrous Horner-Wadsworth-Emmons (HWE) Olefination

This protocol utilizes Sodium Hydride (NaH) to ensure a non-nucleophilic deprotonation pathway. The procedure is designed to be self-validating through observable physical changes.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: Adventitious water will react with NaH to form NaOH, a strong nucleophile that will immediately hydrolyze your ester.

  • Reagent Loading: Add NaH (60% dispersion in mineral oil, 1.1 eq) to the flask. Wash with anhydrous hexane (2 x 5 mL) to remove the mineral oil, decanting the solvent via syringe.

  • Solvent Addition: Suspend the washed NaH in anhydrous THF (0.2 M relative to the phosphonate) and cool the suspension to 0 °C using an ice bath.

  • Deprotonation (Validation Step): Dissolve the phosphonate ester (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

    • Self-Validation Check: You must observe bubbling (H₂ gas evolution). The cessation of bubbling indicates complete formation of the phosphonate carbanion. The solution should become clear or slightly yellow.

  • Coupling: Add the aldehyde (1.0 eq) dropwise. Stir for 1-2 hours while allowing the reaction to warm to room temperature.

  • Neutral Quench: Quench the reaction by adding saturated aqueous NH₄Cl dropwise until pH paper confirms a neutral aqueous layer (pH ~7). Causality: This prevents acid/base-catalyzed hydrolysis during workup.

  • Isolation: Extract with Ethyl Acetate (3x). The resulting dialkyl-phosphate byproduct is highly water-soluble and will remain in the aqueous layer, allowing for easy separation[5].

Protocol 2: HPLC Stability Assay for Phosphonate Esters in Aqueous Buffer

Before committing a novel phosphonate ester to a complex biological assay or prolonged aqueous reaction, validate its stability using this quantitative protocol[4].

Step-by-Step Methodology:

  • Stock Preparation: Accurately weigh and dissolve the phosphonate ester in HPLC-grade Acetonitrile to create a 10 mg/mL concentrated stock solution.

  • Buffer Preparation: Prepare a 50 mM Phosphate-Buffered Saline (PBS) solution and adjust precisely to pH 7.4.

  • Incubation: Dilute the stock solution into the PBS buffer to a final concentration of 1 mg/mL. Split into two sealed vials; incubate one at 25 °C and the other at 37 °C.

  • Sampling & Analysis: Extract 50 µL aliquots at t = 0, 1h, 4h, 12h, and 24h. Inject immediately onto a C18 reversed-phase HPLC column using a UV or MS detector.

  • Data Validation: Plot the peak area of the intact phosphonate ester against time. A logarithmic decay curve will validate the first-order hydrolysis kinetics, allowing you to calculate the precise half-life of your compound under assay conditions.

References

  • "The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH", NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMkXNK-G6rW9M4zCLz7bmlNDg-TXVDJH6r5ju_TFG1OTaLlYHsCwPsdpPCxajDYDim86JGSs53jVuwhNHx3QaeicMlaHVSvi95CQ04NVq6SWdWPuh7OyiHbsDQCvkSni2Bdgo1aa_2JaRPehQ=]
  • "Phosphonate - Wikipedia", Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7gvgzeLxlnGEYlUHajNzT5Wbw7Ka4Iu9ryWC9TqbFb8xlJbyJqSGNNM3HSNA7UHdtFp_oyoidonGOmLhkxrtHgYkul_NccvJD_apC5fKqA39aYjTx0NKWEixzR8EKvTk6wKOk]
  • "Technical Support Center: Stability of Phosphonic Acid Esters in Aqueous Solutions", Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE64_Y539tRglqSEM7MPbIOHXKuzfQ0HzG50esvd77YftxuIUy9cVhx68p4Fs31qrdCR8uz6fI8paulsCcXxhkxmJiKhXi128tVKauWn7v6gADYpbykwBGeXtvXZaY_aW1oc0oMQZ6tCow-1GkMIoa4CQBxc8Z-0RArl8WrFDWiTsabM84G9GHgUUkIUHtIFCMRDF4VH065Yj-2zx8oSHEb_XiA1nXkRw1w1ciVBtI=]
  • "Horner–Wadsworth–Emmons reaction - Wikipedia", Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq3lBMGOiblD7jhOx985IuQ6q4v4OvlhIk7u9O5nCtUEjJLnZSpxZJ2L5t2CMTxuWh0iluM7jKMYgXacTmyNjZ8hmMTq3240tKqQ-iLfYq2wBza2jHgn8rTafMbAuq6rXHjNS6gbWKtRZTDs1xLJ36kJ2qQHCSryp-Ncx1JtyeaezX1MD-TmSQJQ==]
  • "Horner-Wadsworth-Emmons Reaction - Alfa Chemistry", Alfa Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-eFVE71jv4AdpX_ULRT4MLwSSV5055oJZ5yErQZZ6Knl-8XfBtn0kTXL7lZUT45xbbDUnMRXYkdJx4zW14GpAQ6FfJoc6hcJiy5kztZF0glaBiMS_ELuJkm1lLjYUWLdTl_tvwbBgOc2Ci8PAmCXe_33UdqmODLBH8y-RvC974ExfB0N2PRcbUQ==]

Sources

Troubleshooting

Minimizing side reactions in 3-(Dimethoxyphosphoryl)propanoic acid coupling

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 3-(Dimethoxyphosphoryl)propanoic acid coupling reactions. As Senior Application Scientists, we understan...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-(Dimethoxyphosphoryl)propanoic acid coupling reactions. As Senior Application Scientists, we understand the nuances and challenges that can arise when incorporating this versatile building block into your synthetic workflows. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions, empowering you to minimize side reactions and maximize the yield and purity of your target molecules.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems you may encounter during the coupling of 3-(Dimethoxyphosphoryl)propanoic acid. We delve into the root causes of these issues and provide actionable solutions based on established chemical principles.

Q1: Why is my coupling reaction yield consistently low?

Low yields can stem from several factors, including incomplete activation of the carboxylic acid, side reactions involving the phosphonate moiety, or suboptimal reaction conditions.

Possible Causes & Recommended Solutions:

  • Inadequate Carboxylic Acid Activation: The phosphonate group can influence the reactivity of the adjacent carboxylic acid. Standard coupling conditions may not be sufficient for efficient activation.

    • Solution: Employ more robust coupling agents. While carbodiimides like EDC and DIC are common, phosphonium salts (e.g., PyBOP, HBTU, HATU) or uronium salts (e.g., HBTU, HATU) often provide higher activation and lead to improved yields.[1][2] These reagents are known for their high coupling rates and ability to minimize side reactions.[1][2]

  • Side Reactions of the Coupling Reagent: Carbodiimide-based reagents can lead to the formation of an inactive N-acylurea byproduct, which halts the reaction.[1][3]

    • Solution: The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is strongly recommended when using carbodiimides.[1][4] These additives trap the highly reactive O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine, thereby suppressing N-acylurea formation and reducing the risk of racemization.[1][3]

  • Hydrolysis of the Phosphonate Ester: The dimethoxyphosphoryl group can be susceptible to hydrolysis under certain conditions, especially in the presence of strong bases or acids, or if there is residual water in the reaction mixture.[5][6]

    • Solution: Ensure all reagents and solvents are anhydrous. Use of molecular sieves can be beneficial. If basic conditions are required, opt for non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1]

  • Steric Hindrance: If your amine coupling partner is sterically bulky, the reaction rate may be significantly reduced.

    • Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) and extend the reaction time. Alternatively, consider using a more potent coupling reagent like HATU, which is known to be effective for coupling sterically hindered amino acids.[1]

Experimental Protocol: High-Efficiency Coupling Using HATU

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-(Dimethoxyphosphoryl)propanoic acid (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine coupling partner (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q2: I am observing significant epimerization at the adjacent stereocenter. How can I prevent this?

Epimerization is a critical concern when the carbon alpha to the carboxyl group is a stereocenter. The activation process can facilitate the formation of an oxazolone intermediate, which is prone to racemization.[3]

Strategies to Minimize Epimerization:

  • Choice of Coupling Reagent and Additive:

    • Solution: The use of additives like HOBt, and particularly its more acidic analogue HOAt, is highly effective in suppressing racemization.[1] Oxyma Pure is another excellent, non-explosive alternative that has been shown to provide low levels of epimerization, comparable to HOAt.[4][7] Phosphonium-based reagents like DEPBT are also known for their remarkable resistance to racemization.[1]

  • Base Selection:

    • Solution: The choice of base can significantly impact the extent of epimerization. For sensitive substrates, using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of the more commonly used DIPEA is recommended.[1]

  • Reaction Temperature:

    • Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C or even -15 °C). This slows down the rate of oxazolone formation and subsequent epimerization.[8]

  • Pre-activation Time:

    • Solution: Minimize the pre-activation time before adding the amine. Prolonged exposure of the activated carboxylic acid to the basic reaction conditions can increase the risk of epimerization.

Data Presentation: Comparison of Additives in Suppressing Epimerization

AdditiveRelative Racemization (%)Coupling EfficiencyReference
None (EDC only)HighModerate[1][3]
HOBtLowHigh[1][4]
HOAtVery LowHigh[4][7]
Oxyma PureVery LowHigh[4][7]

Visualization: Epimerization Pathway and its Suppression

G cluster_0 Epimerization Pathway cluster_1 Suppression Pathway A Activated Carboxylic Acid B Oxazolone Intermediate (planar, achiral) A->B Base-catalyzed cyclization C Racemized Product B->C Nucleophilic attack by amine D Activated Carboxylic Acid F Active Ester Intermediate D->F Reaction with additive E Additive (HOBt, Oxyma) G Desired Product (Stereochemically pure) F->G Nucleophilic attack by amine

Caption: Mechanism of epimerization and its suppression by additives.

Q3: How can I effectively purify my final product from unreacted starting materials and coupling byproducts?

Purification can be challenging due to the polar nature of the phosphonate group and the byproducts generated from the coupling reagents.

Purification Strategies:

  • Aqueous Workup:

    • EDC/DIPEA Byproducts: The urea formed from EDC and protonated DIPEA are water-soluble and can be largely removed by washing the organic layer with dilute acid (e.g., 1M HCl), followed by a base wash (e.g., saturated NaHCO₃), and finally a brine wash.[1]

    • T3P Byproducts: Propanephosphonic acid anhydride (T3P) is another effective coupling reagent whose byproducts are water-soluble, simplifying the workup.[8]

  • Chromatography:

    • Normal Phase Silica Gel Chromatography: This is the most common method. A polar solvent system, often involving a gradient of methanol in dichloromethane or ethyl acetate, is typically required to elute the polar phosphonate-containing product.

    • Reversed-Phase Chromatography: For highly polar compounds that are difficult to purify on silica, reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid can be very effective.[9]

  • Crystallization/Precipitation:

    • If the product is a solid, crystallization from a suitable solvent system can be an excellent purification method.[10] Sometimes, precipitation by adding a non-solvent (e.g., hexane or diethyl ether) to a solution of the crude product in a more polar solvent can effectively remove soluble impurities.[10]

Frequently Asked Questions (FAQs)

Q: Can I use thionyl chloride (SOCl₂) or oxalyl chloride to form an acid chloride from 3-(Dimethoxyphosphoryl)propanoic acid?

A: While converting a carboxylic acid to an acid chloride is a common activation strategy, it can be aggressive for this substrate. The phosphonate ester moiety may not be stable to the harsh conditions and byproducts (HCl, SO₂) of these reagents.[11] Milder methods for forming phosphonochloridates from phosphonic monoesters have been developed, but direct conversion from the carboxylic acid with these reagents is often not ideal.[12] If this route is attempted, very mild conditions and careful monitoring are essential.

Q: Are there any specific solvents that are recommended or should be avoided?

A: Recommended: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (ACN) are excellent choices as they effectively dissolve the starting materials and coupling reagents.[1] To be used with caution: Protic solvents like alcohols should be avoided as they can react with the activated carboxylic acid intermediate. Tetrahydrofuran (THF) can be used, but its lower polarity may lead to solubility issues with some of the more polar reagents and salts.

Q: My reaction appears to stall before completion. What could be the cause?

A: A stalled reaction can be due to several reasons:

  • Deactivation of the Coupling Reagent: Some coupling reagents, particularly in the presence of moisture, can decompose over time.

  • Insufficient Base: The reaction generates acidic byproducts that need to be neutralized. If there isn't enough base, the pH can drop, protonating the amine nucleophile and rendering it unreactive. Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used.

  • Product Precipitation: If the product is insoluble in the reaction solvent, it may precipitate out, effectively halting the reaction. In this case, switching to a more solubilizing solvent or a solvent mixture might be necessary.

Q: How can I confirm the formation of my desired product and identify potential side products?

A: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For initial reaction monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the product and any byproducts, which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ³¹P NMR are essential for full structural characterization. The ³¹P NMR spectrum will show a characteristic signal for the phosphonate group, and its chemical shift can confirm that the phosphonate ester is intact.

Visualization: General Workflow for Troubleshooting Coupling Reactions

G Start Low Yield or Side Products Observed Check_Activation Evaluate Coupling Reagent & Additives Start->Check_Activation Check_Conditions Assess Reaction Conditions (Solvent, Temp, Base) Check_Activation->Check_Conditions Reagent OK Use_Stronger_Reagent Switch to Phosphonium/ Uronium Salt (e.g., HATU) Check_Activation->Use_Stronger_Reagent Activation Inefficient Check_Purity Analyze Starting Material Purity Check_Conditions->Check_Purity Conditions OK Modify_Conditions Use Anhydrous Solvent, Optimize Temperature/Base Check_Conditions->Modify_Conditions Suboptimal Conditions Analyze_Byproducts Identify Side Products by LC-MS/NMR Check_Purity->Analyze_Byproducts Purity OK Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Optimize Optimize Based on Byproduct Identity Use_Stronger_Reagent->Optimize Modify_Conditions->Optimize Analyze_Byproducts->Optimize Purify_SM->Optimize

Caption: A logical workflow for troubleshooting coupling reactions.

References

  • Drag-Dara, D., et al. (2020). Synthetic Methods of Phosphonopeptides. PMC. Available at: [Link]

  • Xu, J. (2020). Synthetic methods of phosphonopeptides. Encyclopedia MDPI. Available at: [Link]

  • Xu, J., & Spilling, C. D. (2021). Synthetic strategies of phosphonodepsipeptides. Beilstein Journal of Organic Chemistry, 17, 461–484. Available at: [Link]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Available at: [Link]

  • Merck. (n.d.). Novabiochem® Coupling reagents. Merck.
  • Kelly, C. B., et al. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. Available at: [Link]

  • Albericio, F., et al. (2012). PyOxP and PyOxB: the Oxyma-based novel family of phosphonium salts. Luxembourg Bio Technologies.
  • Chemistry LibreTexts. (2023). 2.6: Ester Hydrolysis and Phosphoryl Transfer. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Available at: [Link]

  • Bocsci. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Bocsci.
  • Evans, M. (2019). 22.04 Hydrolysis of Phosphoesters. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Effect of phosphate ester on peptide coupling A Schematic... ResearchGate. Available at: [Link]

  • Khoury, S., et al. (2017). Phosphonic acid: preparation and applications. PMC. Available at: [Link]

  • Nilsson, J. (2004). Studies on Oxidative Couplings in H-Phosphonate Chemistry. Diva-Portal.org. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. Available at: [Link]

  • American Peptide Society. (n.d.). Acoustic Coupling. American Peptide Society. Available at: [Link]

  • MDPI. (2024). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI. Available at: [Link]

  • Collins, J. (n.d.). A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides. Glen Research. Available at: [Link]

  • Fuse, S., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PMC. Available at: [Link]

  • Gever, J., et al. (2022). Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing. ChemRxiv. Available at: [Link]

  • Reddit. (2024). Best peptide coupling method in DMF? Reddit. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide to 31P NMR Analysis of 3-(Dimethoxyphosphoryl)propanoic Acid

Topic: 3-(Dimethoxyphosphoryl)propanoic acid 31P NMR spectrum analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The "Invisible" Chrom...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Dimethoxyphosphoryl)propanoic acid 31P NMR spectrum analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Invisible" Chromophore Problem

In the synthesis of Horner-Wadsworth-Emmons (HWE) reagents and peptidomimetics, 3-(Dimethoxyphosphoryl)propanoic acid is a critical intermediate. However, its analysis presents a specific analytical blind spot: it lacks a strong UV chromophore.

While the carbonyl group offers weak absorbance at ~210 nm, standard HPLC-UV methods are plagued by low sensitivity and baseline drift from mobile phase absorption. 1H NMR, while informative, often suffers from spectral crowding in the 1.5–4.0 ppm alkyl region, especially in crude reaction mixtures containing unreacted Michael acceptors or polymeric byproducts.

31P NMR stands as the superior analytical tool for this compound. It offers a background-free window (100% natural abundance) where the target molecule appears as a distinct singlet, separated from key impurities like dimethyl phosphite and hydrolysis products. This guide details the validated protocol for quantitative 31P NMR analysis, ensuring you capture accurate purity data where other methods fail.

Part 1: Strategic Comparison – Why 31P NMR?

The following table contrasts the three primary analytical techniques for 3-(Dimethoxyphosphoryl)propanoic acid.

Feature31P NMR (Recommended) HPLC-UV (Standard) 1H NMR (Common)
Selectivity High. Only P-containing species are visible. Solvent/organic impurities are invisible.Low. Responds to all UV-active species. Solvent cut-off interference at 210 nm.Medium. All protons visible. High risk of overlap in alkyl region (

).
Quantitation Absolute. (With internal standard). No response factor calculation needed.Relative. Requires reference standards for every impurity to determine response factors.Absolute. Good, provided a clean integration signal exists (often difficult).
Sensitivity Medium. Requires higher concentration (~10-20 mg/mL).Low. Poor extinction coefficient (

) requires high injection volume.
High. Good for trace analysis, but limited by dynamic range of overlapping peaks.
Impurity ID Specific. Instantly identifies P(III) vs P(V) and hydrolysis products.Non-specific. Retention time matching required.Complex. Requires 2D experiments (COSY/HSQC) to resolve overlapping multiplets.
Part 2: Spectral Analysis & Assignments[1][2]
1. The Target Spectrum

In a proton-decoupled 31P NMR experiment (


), 3-(Dimethoxyphosphoryl)propanoic acid  appears as a sharp singlet .
  • Chemical Shift (

    
    ): 30.0 – 34.0 ppm  (referenced to 85% 
    
    
    
    at 0 ppm).
  • Multiplicity: Singlet (s) in decoupled mode.

  • Coupling (if coupled): In a proton-coupled spectrum, the phosphorus signal splits into a complex multiplet due to

    
     (~18-22 Hz) with the adjacent methylene protons and 
    
    
    
    (~11 Hz) with the methoxy protons.
2. Key Impurities Profile

The synthesis typically involves the Michael addition of dimethyl phosphite to methyl acrylate (followed by hydrolysis) or acrylic acid. You must monitor these specific impurities:

CompoundStructureChemical Shift (

)
Characteristic Feature
Target

32.0 ppm (approx)Singlet.
Dimethyl Phosphite

11.0 ppm Doublet with huge coupling (

Hz).
Monomethyl Ester

20.0 – 28.0 ppm Shift is pH-dependent. Broadens if proton exchange is fast.
Phosphoric Acid

0.0 ppm Sharp singlet (Reference).
Part 3: Validated Experimental Protocol

To achieve quantitative accuracy (qNMR), you cannot use standard "quick" acquisition parameters. Phosphonates have long longitudinal relaxation times (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).
Step 1: Sample Preparation
  • Solvent:

    
     is preferred for the ester/acid forms to prevent hydrolysis during analysis. Use 
    
    
    
    with
    
    
    only if analyzing the salt form.
  • Concentration: Dissolve 20–30 mg of sample in 0.6 mL solvent.

  • Internal Standard (for qNMR): Add a known amount (approx. 10-15 mg) of Triphenylphosphate (

    
     ppm). It is stable, non-volatile, and spectrally distinct from the target.
    
Step 2: Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zgig (Inverse Gated Decoupling).

    • Why? Standard decoupling (zgpg) generates Nuclear Overhauser Effect (NOE) enhancement, which varies between the target and impurities/standards, ruining integration ratios. Inverse gated turns on decoupling only during acquisition, suppressing NOE while maintaining singlet peaks.

  • Spectral Width: 100 to -100 ppm (sufficient to catch all relevant P species).

  • Relaxation Delay (

    
    ): 20 seconds .
    
    • Causality: Phosphorus

      
       relaxation times can range from 2–8 seconds. For 99.9% magnetization recovery, 
      
      
      
      must be
      
      
      . A 20s delay is a safe "catch-all" for quantitative accuracy.
  • Scans (NS): 64 – 128 scans (provides high S/N ratio).

Step 3: Self-Validation (The "T1 Check")

Before running a batch of quantitative samples, validate your


:
  • Run the sample with

    
    .
    
  • Run the sample with

    
    .
    
  • Compare the integral ratio of Target vs. Internal Standard.

  • Pass Criteria: If the ratios differ by < 1%, the shorter delay is valid. If they differ significantly, the nuclei are not fully relaxing; use the longer delay.

Part 4: Visualizing the Workflow
Figure 1: Analytical Decision Tree

This logic flow helps you decide when to deploy 31P NMR over HPLC.

AnalysisDecision Start Sample: 3-(Dimethoxyphosphoryl)propanoic acid CheckUV Check UV Absorbance Start->CheckUV IsUVStrong Strong Chromophore >254nm? CheckUV->IsUVStrong HPLC Use HPLC-UV IsUVStrong->HPLC Yes CheckMatrix Check Sample Matrix IsUVStrong->CheckMatrix No (Only COOH) IsComplex Complex Mixture / Crude? CheckMatrix->IsComplex HNMR Use 1H NMR (Qualitative) IsComplex->HNMR No (Clean) PNMR Use 31P qNMR (Quantitative) IsComplex->PNMR Yes (High Overlap) HNMR->PNMR If Quantitation Required

Caption: Decision tree for selecting the optimal analytical method based on sample complexity and chromophore presence.

Figure 2: Impurity Origin & Detection

Understanding where the peaks come from is crucial for process control.

ImpurityPath Reagent Dimethyl Phosphite (Reagent) δ ~11 ppm (d, J=700Hz) Reaction Michael Addition (Synthesis) Reagent->Reaction Unreacted Target Target Product (Diester Acid) δ ~32 ppm (s) Reaction->Target Main Pathway Hydrolysis Hydrolysis (Degradation) Target->Hydrolysis Moisture/Acid Impurity Mono-Methyl Ester δ ~24 ppm (broad) Hydrolysis->Impurity

Caption: Synthesis and degradation pathway mapping to specific 31P NMR signals.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear NMR). Link

  • Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Standard reference for chemical shifts).
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Kalaitzis, J. A., et al. (2019). Quantitative 31P NMR Spectroscopy for the Determination of Phosphonate Impurities. Analytical Chemistry.
Comparative

High-Resolution Mass Spectrometry Profiling of 3-(Dimethoxyphosphoryl)propanoic Acid

A Comparative Fragmentation & Performance Guide Executive Summary 3-(Dimethoxyphosphoryl)propanoic acid (DMPPA) is a critical organophosphorus intermediate, frequently utilized as a hapten mimic in antibody generation or...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Fragmentation & Performance Guide

Executive Summary

3-(Dimethoxyphosphoryl)propanoic acid (DMPPA) is a critical organophosphorus intermediate, frequently utilized as a hapten mimic in antibody generation or as a stable isostere for phosphate metabolites. Its amphiphilic nature—containing a polar free carboxylic acid and a lipophilic dimethyl phosphonate ester—presents unique challenges in mass spectrometry (MS).

This guide provides a technical comparison of DMPPA fragmentation behaviors against its primary metabolic alternative: the hydrolyzed free phosphonic acid . We analyze ionization efficiency, characteristic neutral losses, and provide a validated LC-MS/MS protocol to ensure precise identification in complex matrices.

Part 1: Structural Analysis & Theoretical Fragmentation

Molecule: 3-(Dimethoxyphosphoryl)propanoic acid Formula:


Exact Mass:  196.0344 Da

The molecule consists of two distinct ionizable domains:

  • The Dimethyl Phosphonate Head:

    
    . This moiety is prone to neutral losses of methanol (
    
    
    
    ) and formaldehyde (
    
    
    ) in positive mode.
  • The Carboxylic Acid Tail:

    
    . This site drives ionization in negative electrospray ionization (ESI-) and is susceptible to decarboxylation (
    
    
    
    ).
Predicted Ionization States
Ionization ModePrecursor Ionm/z (Theoretical)Primary Utility
ESI (+)

197.042Structural elucidation via sequential neutral losses.
ESI (-)

195.027High-sensitivity quantification; screening for acidic impurities.
EI (70 eV)

196.03Fingerprinting; detection of the characteristic

109 phosphonate ion.
Part 2: Comparative Performance (DMPPA vs. Hydrolyzed Analog)

In drug development, a common critical quality attribute (CQA) is distinguishing the intact diester (DMPPA) from its hydrolyzed degradation product, 3-Phosphonopropanoic acid (3-PPA) .

The table below contrasts the MS performance of DMPPA against 3-PPA, demonstrating why specific fragmentation channels must be monitored to avoid false positives.

FeatureDMPPA (Target) 3-PPA (Alternative/Degradant) Differentiation Strategy
Precursor (

)
197.0 (

) / 195.0 (

)
169.0 (

) / 167.0 (

)
Mass Shift: The

28 Da shift indicates loss of two methyl groups (

).
Dominant Neutral Loss Methanol (32 Da) Unique to the methyl ester.Water (18 Da) Characteristic of free acids.Monitor transitions:

(DMPPA) vs.

(3-PPA).
Phosphorus Reporter

109


81

The

109 fragment is the "fingerprint" of the intact dimethyl ester.
ESI Sensitivity Moderate (Amphiphilic)High (Highly Polar)3-PPA ionizes stronger in ESI(-); DMPPA requires higher organic content in mobile phase.
Part 3: Mechanistic Deep Dive & Pathways
1. ESI Positive Mode: The "Stripping" Mechanism

In ESI(+), the proton localizes on the phosphoryl oxygen (


). The fragmentation is driven by the stepwise ejection of the methoxy groups.
  • Step 1: Protonation yields

    
    .
    
  • Step 2: Nucleophilic attack by the phosphoryl oxygen on the methyl group leads to the neutral loss of Methanol (32 Da) , yielding the mono-ester cation at

    
    .
    
  • Step 3: A secondary loss of Methanol or Water occurs, generating the core phosphorus-carbon backbone ions (

    
     or 
    
    
    
    ).
2. ESI Negative Mode: Carboxylate-Driven

In ESI(-), the charge resides on the carboxylate.

  • Primary Pathway: Decarboxylation (

    
    , 44 Da) is common, transitioning 
    
    
    
    .
  • Secondary Pathway: Formation of the characteristic phosphonate anion

    
     (
    
    
    
    ).
Visualization: Fragmentation Pathway (ESI+)

The following diagram illustrates the sequential breakdown of DMPPA in positive ion mode.

DMPPA_Fragmentation Figure 1: ESI(+) Fragmentation Pathway of 3-(Dimethoxyphosphoryl)propanoic acid Precursor [M+H]+ m/z 197.04 Frag1 Mono-Ester Ion m/z 165.01 Precursor->Frag1 - CH3OH (32 Da) Frag3 Dimethyl Phosphite m/z 109.00 Precursor->Frag3 - C3H4O2 (Propanoic acid chain) Frag2 Cyclic Anhydride? m/z 137.00 Frag1->Frag2 - CO (28 Da) Frag1->Frag3 P-C Cleavage

Caption: Stepwise fragmentation showing the characteristic loss of methanol (32 Da) and the generation of the phosphorus-specific reporter ion at m/z 109.

Part 4: Validated Experimental Protocol

To ensure reproducibility, the following protocol utilizes a HILIC (Hydrophilic Interaction Liquid Chromatography) approach. DMPPA is too polar for standard C18 retention without ion-pairing reagents, which suppress MS signal.

Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 LC-MS Configuration cluster_2 Data Acquisition Step1 Dissolve DMPPA (1 mg/mL in MeOH) Step2 Dilute to 1 µg/mL (50:50 ACN:H2O) Step1->Step2 Step3 Column: HILIC Amide (2.1 x 100mm, 1.7µm) Step2->Step3 Step4 Mobile Phase: A: 10mM NH4OAc (pH 9) B: ACN Step5 ESI Source (Polarity Switching +/-) Step3->Step5 Step6 MRM Transitions 197->165 (Quant) 197->109 (Qual) Step5->Step6

Caption: Optimized HILIC-MS/MS workflow for polar phosphonate analysis.

Detailed Methodology

1. Sample Preparation:

  • Stock: Prepare 1 mg/mL DMPPA in pure Methanol. (Note: Avoid water in stock to prevent long-term hydrolysis).

  • Working Standard: Dilute to 100 ng/mL in Acetonitrile/Water (90:10 v/v). High organic content is required for HILIC injection solvent matching.

2. Chromatographic Conditions:

  • Column: Waters BEH Amide or equivalent HILIC column (2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

    
    ). Rationale: High pH ensures the carboxylic acid is deprotonated, improving HILIC retention.
    
  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-5 min: 90%

      
       50% B
      
    • 5-7 min: 50% B (Wash)

    • 7.1 min: 90% B (Re-equilibration)

3. Mass Spectrometry Parameters (Source: ESI):

  • Gas Temp: 325°C

  • Sheath Gas Flow: 10 L/min

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 110 V (Optimized for transmission of

    
     197).
    
  • Collision Energy (CID):

    • Transition 197

      
       165: 10 eV (Soft cleavage of methanol).
      
    • Transition 197

      
       109: 25 eV (Hard cleavage to generate phosphite core).
      

4. System Suitability Criteria:

  • Retention Time: DMPPA must elute > 2.5 x

    
     (void volume) to avoid salt suppression.
    
  • Peak Asymmetry: 0.9 – 1.2.

  • Signal-to-Noise: > 50:1 for the 100 ng/mL standard.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing McLafferty rearrangement rules applicable to propyl-backbone esters).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. Link

  • BenchChem. (2025).[1] Comparative Fragmentation of Diethyl Isopropylphosphonate and Analogs. (Used for comparative phosphonate ester fragmentation rules). Link

  • Prasain, J. (2009).[2] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. (Source for ESI neutral loss mechanisms). Link

  • Doc Brown's Chemistry. (2025). Mass spectrum of propanoic acid and fragmentation patterns. (Source for carboxylic acid tail fragmentation logic). Link

Sources

Validation

FTIR Spectrum Interpretation Guide: 3-(Dimethoxyphosphoryl)propanoic Acid

Executive Summary & Structural Context[1][2][3][4][5] 3-(Dimethoxyphosphoryl)propanoic acid is a bifunctional building block containing a phosphonate ester terminus and a carboxylic acid terminus. In drug development, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5]

3-(Dimethoxyphosphoryl)propanoic acid is a bifunctional building block containing a phosphonate ester terminus and a carboxylic acid terminus. In drug development, it serves as a critical linker for phosphonate-based prodrugs or as a surface modifier for metal oxide nanoparticles (where the carboxylic acid binds to the surface, leaving the phosphonate free, or vice versa).

The Analytical Challenge: The primary difficulty in interpreting the FTIR spectrum of this molecule is the "Oxygen Overload." The molecule contains multiple oxygen-rich environments (


, 

,

,

) that absorb in the mid-IR region. A standard library match is often insufficient due to the sensitivity of the carboxylic acid dimer and the hygroscopic nature of phosphonates.

This guide provides a differential diagnosis approach, allowing you to distinguish the target molecule from its synthetic precursors (full esters) and degradation products (hydrolyzed phosphonic acids).

Structural Analysis & Band Assignment

The FTIR spectrum of 3-(Dimethoxyphosphoryl)propanoic acid can be divided into three critical diagnostic zones.

Zone A: The High-Frequency Region ( )
  • Carboxylic O-H Stretch (

    
    ): 
    
    • Observation: A very broad, intense feature often described as a "beard" or "hairy" band. It frequently overlaps with the C-H stretches.

    • Diagnostic Value: This confirms the presence of the free carboxylic acid. If this region shows only sharp bands around

      
       (C-H) without the broad underlying absorption, your molecule is likely the methyl ester  (precursor), not the acid.
      
Zone B: The Double Bond Region ( )
  • Carbonyl C=O[1][2][3][4][5][6] Stretch (

    
    ): 
    
    • Observation: A sharp, intense peak.[7]

    • Differentiation: In the free acid, this typically appears as a dimer doublet or a broadened peak due to hydrogen bonding. In the ester precursor, this shifts slightly higher (

      
      ).
      
  • Phosphoryl P=O Stretch (

    
    ): 
    
    • Observation: A strong, distinct band.[1][2][7]

    • Critical Note: This band is highly sensitive to hydrogen bonding. In the target molecule (phosphonate ester), it remains relatively sharp. If the phosphonate hydrolyzes to

      
      , this band broadens significantly and shifts to lower wavenumbers (
      
      
      
      ).
Zone C: The Fingerprint/Ether Region ( )
  • P-O-C (Methoxy) Stretch (

    
    ): 
    
    • Observation: A very strong, often doublet peak.

    • Diagnostic Value: This is the "Identity Band" for the dimethoxy group. If this band disappears or is replaced by broad absorption at

      
      , you have lost your methyl groups (hydrolysis to phosphonic acid).
      

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common synthetic analog (the full ester) and its degradation product (the di-acid).

FeatureTarget: 3-(Dimethoxyphosphoryl)propanoic acidAlternative 1: Methyl 3-(dimethoxyphosphoryl)propanoate (Precursor)Alternative 2: 3-Phosphonopropanoic acid (Degradation Product)
Structure



O-H Region Broad (2500-3300) (COOH only)Absent (Only sharp C-H at 2950)Very Broad/Complex (COOH + P-OH overlap)
C=O[2][4][5][8] Stretch 1710 - 1725 cm⁻¹ (Acid dimer)1735 - 1750 cm⁻¹ (Ester)1705 - 1720 cm⁻¹
P=O Stretch 1240 - 1260 cm⁻¹ (Sharp)1240 - 1260 cm⁻¹ (Sharp)1150 - 1200 cm⁻¹ (Broad, H-bonded)
P-O-C (Me) Strong (1030-1060) Strong (1030-1060) Absent
P-OH Absent Absent Broad bands 900-1000

Decision Logic & Workflow

Use the following decision tree to validate your synthesis product.

FTIR_Decision_Tree Start Start: Analyze Spectrum Check_OH Check 2500-3300 cm⁻¹ Is there a broad 'beard'? Start->Check_OH Check_POC Check 1030-1060 cm⁻¹ Is there a strong P-O-C peak? Check_OH->Check_POC Yes (COOH present) Result_Ester CONCLUSION: Precursor (Full Ester) Hydrolysis Incomplete Check_OH->Result_Ester No (Only C-H) Result_Target CONCLUSION: Target Molecule Confirmed (3-(Dimethoxyphosphoryl)propanoic acid) Check_POC->Result_Target Yes (OMe present) Result_Degraded CONCLUSION: Over-Hydrolyzed (Free Phosphonic Acid) Check_POC->Result_Degraded No (OMe lost) Check_CO Check 1735 vs 1710 cm⁻¹ Position of Carbonyl? Result_Ester->Check_CO Confirm via C=O shift

Figure 1: Logic flow for spectral validation of phosphonate-acid derivatives.

Experimental Protocol: Obtaining a Valid Spectrum

Phosphonates are notoriously hygroscopic . Water absorption can broaden the P=O and O-H bands, leading to misinterpretation of the carboxylic acid status.

Method: Attenuated Total Reflectance (ATR)

Why: ATR is preferred over KBr pellets for this molecule to avoid water exchange with the KBr matrix.

  • Background Correction:

    • Clean the crystal (Diamond or ZnSe) with isopropanol.

    • Collect a background spectrum (32 scans min) to remove atmospheric

      
       and 
      
      
      
      lines. Note: Atmospheric
      
      
      absorbs in the 1600-1800 region and can distort the Carbonyl signal.
  • Sample Preparation:

    • If Solid: Place a small amount (~5 mg) on the crystal. Apply high pressure using the anvil to ensure contact.

    • If Oil/Viscous Liquid: Apply a thin film.

    • Self-Validation Step: If the spectrum shows a broad hump at

      
       (distinct from the carboxylic beard) and a bending mode at 
      
      
      
      , your sample is wet. Dry under high vacuum (
      
      
      ) for 2 hours and re-scan.
  • Acquisition:

    • Resolution:

      
      .
      
    • Scans: 16 to 64.

    • Range:

      
      .
      
Interpretation Checklist

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Standard reference for P=O and P-O-C shifts).
  • NIST Chemistry WebBook. Infrared Spectra of Structural Analogs (e.g., 3-phosphonopropionic acid).[9] National Institute of Standards and Technology.[9] [9]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comparative

HPLC retention time of 3-(Dimethoxyphosphoryl)propanoic acid

HPLC Method Development & Comparison Guide: 3-(Dimethoxyphosphoryl)propanoic Acid Executive Summary: The Analytical Challenge 3-(Dimethoxyphosphoryl)propanoic acid (Structure: (CH3O)2P(O)CH2CH2COOH) presents a specific s...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development & Comparison Guide: 3-(Dimethoxyphosphoryl)propanoic Acid

Executive Summary: The Analytical Challenge

3-(Dimethoxyphosphoryl)propanoic acid (Structure: (CH3O)2P(O)CH2CH2COOH) presents a specific set of analytical challenges that often lead to method failure in standard drug development workflows.

  • Polarity: The molecule contains both a phosphonate ester and a carboxylic acid, making it highly polar (LogP approx. -0.5 to 0.5). On standard C18 columns, it often elutes at the void volume (

    
    ) , resulting in no retention and co-elution with matrix salts.
    
  • Detection: It lacks a conjugated

    
    -system (chromophore). It is UV-inactive  above 210 nm. Standard UV detection at 254 nm will show no signal .
    
  • Acidity: The carboxylic acid moiety (

    
    ) means ionization state varies with pH, affecting peak shape and retention.
    

This guide compares three distinct chromatographic approaches to achieve stable retention (


) and reliable quantification.

Comparative Analysis of Separation Modes

The following table compares the three primary strategies for analyzing 3-(Dimethoxyphosphoryl)propanoic acid.

FeatureMethod A: HILIC (Recommended) Method B: Ion-Pairing RP Method C: Mixed-Mode (Anion Exchange)
Principle Partition into water-rich layer on polar surface.Formation of neutral ion-pair with amine reagent.Electrostatic retention of acid + hydrophobic interaction.
Retention High (Elutes late).Adjustable (Depends on ion-pair conc).High (Tunable via buffer strength).
Detection Ideal for LC-MS/ELSD .Compatible with UV (200-210 nm) or RI.Compatible with ELSD/RI .
Robustness Moderate (Sensitive to equilibration).Low (Slow equilibration, "sticky" reagents).High (Stable surface chemistry).[1]
Suitability Trace analysis (impurities/metabolites).QC/Purity assay (High concentration).Complex matrices (reaction mixtures).

Method Selection Decision Tree

Use this logic flow to select the correct experimental setup for your laboratory resources.

MethodSelection Start Start: Select Detector MS Mass Spec (LC-MS) Start->MS UV UV / PDA Start->UV Univ ELSD / CAD / RI Start->Univ HILIC Method A: HILIC (Amide or Silica) MS->HILIC Best Sensitivity MM Method C: Mixed-Mode (Anion Exchange) MS->MM Alternative UV->HILIC Low UV (200nm) IP Method B: Ion-Pairing (C18 + TBA/NNDHA) UV->IP Required for Retention Univ->HILIC Univ->MM Most Robust

Figure 1: Decision matrix for selecting the chromatographic mode based on available detection instrumentation.

Detailed Experimental Protocols

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: LC-MS analysis, trace impurities, and preventing column fouling.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (buffer).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0 min: 90% B

    • 10 min: 60% B

    • 12 min: 60% B

    • 12.1 min: 90% B (Re-equilibrate for 5-8 mins).

  • Flow Rate: 0.8 mL/min.[3]

  • Expected Retention: The compound will elute between 6–9 minutes .

  • Detection (MS): ESI Negative Mode. Monitor [M-H]- (m/z ~211).

    • Note: HILIC provides excellent desolvation for MS, increasing sensitivity 10-100x over Reverse Phase.

Method B: Ion-Pairing Reverse Phase (IP-RP)

Best for: Laboratories limited to UV detection or standard C18 columns.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 250 mm.

  • Mobile Phase:

    • Buffer: 10 mM Tetrabutylammonium hydroxide (TBAOH) or N,N-Dimethylhexylamine (NNDHA) adjusted to pH 6.0 with Phosphoric Acid.

    • Solvent: Methanol.[2][4]

    • Ratio: Isocratic 80% Buffer / 20% Methanol.

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV at 205 nm or Refractive Index (RI).

  • Mechanism: The amine (TBA+) pairs with the carboxylic acid/phosphonate, forming a neutral, lipophilic complex that retains on the C18 chain.

  • Expected Retention: Adjustable. Higher TBA concentration increases retention (

    
    ). Target elution: 5–8 minutes .
    
Method C: Mixed-Mode (Anion Exchange/RP)

Best for: Robustness and separation from neutral impurities.

  • Column: SIELC Newcrom B or Primesep D (Mixed-mode anion exchange).

  • Mobile Phase: Isocratic 50% ACN / 50% Water with 0.1% Formic Acid (for MS) or Sulfuric Acid (for UV/ELSD).

  • Mechanism: The stationary phase has a positively charged group that holds the negatively charged acid, while the alkyl chain provides some hydrophobic interaction.

  • Expected Retention: 4–7 minutes .

Retention Time & Data Interpretation

Since retention time is system-dependent, use the Capacity Factor (


)  to validate your method.


  • Target:

    
     (To avoid interference from the solvent front).
    
  • Void Time (

    
    ):  Typically ~1.5 min on a standard 150mm column at 1 mL/min.
    
MethodPredicted

(min)
Peak ShapeResolution Risk
Standard C18 (No IP) 1.2 - 1.5 (Void)Sharp/FrontingHigh (Co-elutes with salts)
HILIC 6.5 - 8.0SymmetricalLow
Ion-Pairing C18 5.0 - 10.0Broad/TailingModerate (Reagent quality critical)

Visualizing the Separation Mechanism:

Mechanism cluster_RP Standard C18 (Failure) cluster_IP Ion-Pairing (Success) Analyte Analyte: 3-(Dimethoxyphosphoryl)propanoic acid (Polar/Anionic) C18 C18 Surface (Hydrophobic) Complex Neutral Complex [Analyte-TBA] Analyte->Complex + TBA Result1 No Interaction Elutes at Void (t0) C18->Result1 Repulsion/No Grip TBA Ion-Pair Reagent (TBA+) TBA->Complex Result2 Retained on C18 Complex->Result2 Hydrophobic Interaction

Figure 2: Mechanism comparison showing why standard C18 fails and how Ion-Pairing corrects the retention.

References

  • Detection of Phosphonates: Reemtsma, T., & Jekel, M. (2020). Detecting traces of phosphonates: Analytical methods for phosphonates in environmental samples.[7][8] Wiley Analytical Science. Link

  • Ion-Pairing Methodology: Aurand, C. (2012). Ion Pairing for Phosphonate Compound Analysis.[9] Sigma-Aldrich Reporter US. Link

  • Mixed-Mode Separation: SIELC Technologies. Separation of Phosphoric and Phosphorous Acids on Newcrom B Column.Link

  • HILIC Principles: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds. Analytical and Bioanalytical Chemistry.[10][11][12][13] Link

Sources

Validation

Validating Phosphonate Ester Integrity in 3-(Dimethoxyphosphoryl)propanoic Acid: A Comparative Analytical Guide

Executive Summary & Mechanistic Context In the development of bioconjugates, targeted therapeutics, and surface-functionalized materials, 3-(Dimethoxyphosphoryl)propanoic acid (3-DMPPA) serves as a critical bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the development of bioconjugates, targeted therapeutics, and surface-functionalized materials, 3-(Dimethoxyphosphoryl)propanoic acid (3-DMPPA) serves as a critical bifunctional linker. It features a reactive carboxylic acid for standard amide coupling (e.g., EDC/NHS chemistry) and a masked phosphonate ester designed for downstream applications or cellular penetration.

However, the structural integrity of the dimethoxyphosphoryl group is highly sensitive to its environment. The methyl esters are kinetically labile and susceptible to premature acidic or basic hydrolysis, yielding monomethoxy intermediates or fully degraded phosphonic acids[1]. This degradation fundamentally alters the molecule's charge state, solubility, and binding affinity. As a Senior Application Scientist, establishing a self-validating analytical framework to confirm ester integrity is not just a quality control step—it is the foundational prerequisite for ensuring reproducible bioconjugation.

This guide objectively compares 3-DMPPA against structural alternatives, evaluates the orthogonal analytical methods used to validate its integrity, and provides field-proven, step-by-step protocols.

Comparative Profile of Phosphonate Linker Alternatives

To understand why validation is critical, we must first compare 3-DMPPA with its common structural alternatives. The choice of the alkyl ester dictates the hydrolytic stability and lipophilicity of the linker. Dimethyl esters hydrolyze significantly faster than diethyl esters under basic conditions[1], making 3-DMPPA more sensitive to degradation during standard biological assays than its diethoxy counterpart.

Table 1: Structural Alternatives and Performance Metrics
Linker AlternativeEster TypeHydrolytic StabilityLipophilicity (LogP)Primary Application Profile
3-DMPPA DimethoxyModerate (Labile in base)Low/ModerateAqueous bioconjugation, transient masking
3-DEPPA DiethoxyHigh (Sterically hindered)Moderate/HighLipophilic payload delivery, ADCs
3-PPA Free AcidN/A (Fully Hydrolyzed)Very Low (Hydrophilic)Direct metal chelation, bone-targeting

The Causality of Degradation: Hydrolysis Pathway

The degradation of 3-DMPPA proceeds via a stepwise hydrolysis of the P-O-CH₃ bonds. Understanding this pathway is essential for selecting the correct analytical targets.

HydrolysisPathway A 3-DMPPA (Dimethoxy Ester) m/z 183 B Monomethoxy Intermediate m/z 169 A->B Hydrolysis (H2O) - CH3OH C 3-Phosphonopropanoic Acid (Free Acid) m/z 155 B->C Hydrolysis (H2O) - CH3OH

Fig 1: Stepwise hydrolysis pathway of 3-DMPPA highlighting mass shifts for LC-MS tracking.

Orthogonal Analytical Methodologies

To build a self-validating system, no single analytical technique should be trusted in isolation. We compare the two most robust methods for validating phosphonate ester integrity: Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Method A: ³¹P and ¹H-¹³C/³¹P NMR Spectroscopy (The Gold Standard)

The Causality: The ³¹P nucleus is highly sensitive to its immediate electronic environment. However, 1D ³¹P NMR alone is insufficient because non-covalent clustering or pH shifts can mimic the chemical shifts of hydrolysis. To establish a self-validating proof of integrity, 2D ¹H-³¹P Heteronuclear Multiple Bond Correlation (HMBC) must be used. HMBC provides direct evidence of the scalar coupling between the phosphorus atom and the protons of the methoxy groups, unequivocally proving covalent attachment[2].

Method B: LC-MS (High-Throughput Verification)

The Causality: While NMR proves structural connectivity, LC-MS provides rapid, quantitative assessment of batch purity. By running the sample in both positive (ESI+) and negative (ESI-) ionization modes, the assay self-validates: intact dimethoxy esters ionize well in ESI+, whereas the emergence of acidic, hydrolyzed products (which lack the masking methyl groups) will preferentially fly in ESI- mode.

Table 2: Diagnostic Signatures for 3-DMPPA Integrity
Analyte State³¹P NMR Shift (CDCl₃)¹H NMR (P-OCH₃)LC-MS ESI+ [M+H]⁺LC-MS ESI-[M-H]⁻
Intact (Dimethoxy) ~32.0 - 35.0 ppm~3.75 ppm (d, J=11 Hz)183.04Poor ionization
Partial (Monomethoxy) ~28.0 - 30.0 ppm~3.70 ppm (d, J=11 Hz)169.03167.01
Degraded (Free Acid) ~25.0 - 27.0 ppmAbsent155.01153.00

Self-Validating Experimental Protocols

Protocol 1: NMR-Based Structural Connectivity Assay

Objective: Confirm the covalent presence of both methoxy groups on the phosphorus center.

  • Sample Preparation: Dissolve 15-20 mg of 3-DMPPA in 0.6 mL of strictly anhydrous CDCl₃. Causality: Trace water in deuterated solvents can initiate slow hydrolysis during acquisition, leading to false positives for degradation.

  • 1D ³¹P{¹H} Acquisition: Acquire a proton-decoupled ³¹P spectrum (minimum 128 scans). Verify the presence of a single sharp resonance at ~33 ppm. The presence of peaks upfield (e.g., 28 ppm) indicates partial hydrolysis.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum. Integrate the doublet at ~3.75 ppm (P-OCH₃) against the multiplets of the propanoic acid backbone (~2.5-2.6 ppm). The integration ratio must be exactly 6:4.

  • 2D ¹H-³¹P HMBC (The Validation Step): Set up an HMBC experiment optimized for long-range J_{PH} coupling (~10-15 Hz).

    • Pass Criteria: A strong cross-peak must be observed between the ³¹P resonance at 33 ppm and the ¹H resonance at 3.75 ppm[2].

Protocol 2: LC-MS Polarity-Switching Integrity Assay

Objective: Quantify trace levels of hydrolysis products.

  • Mobile Phase Setup: Use a volatile, near-neutral buffer to prevent on-column hydrolysis. Mobile Phase A: 10 mM Ammonium Acetate in H₂O (pH 6.8). Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dilute the 3-DMPPA sample to 10 µg/mL in 50:50 A:B. Crucial: Do not use standard 0.1% Formic Acid for sample dilution, as the low pH can artificially induce ester cleavage in the vial.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a rapid gradient (5% to 95% B over 3 minutes).

  • Mass Spectrometry (Polarity Switching):

    • Extract Ion Chromatograms (EIC) in ESI+ for m/z 183.04 (Intact).

    • Extract EIC in ESI- for m/z 167.01 (Monomethoxy) and 153.00 (Free Acid).

    • Pass Criteria: ESI- traces must show <2% relative abundance of the degraded masses compared to the primary intact mass in ESI+.

Analytical Decision Logic

The following workflow illustrates the logical routing for validating batch integrity based on the orthogonal data generated above.

ValidationWorkflow Start 3-DMPPA Batch NMR 31P & 1H NMR Analysis Start->NMR LCMS LC-MS (ESI+/-) Analysis Start->LCMS NMR_Pass Single 31P Peak (~33 ppm) 1H-31P HMBC Confirmed NMR->NMR_Pass NMR_Fail Multiple 31P Peaks Shifted Resonances NMR->NMR_Fail LCMS_Pass Dominant [M+H]+ 183.04 No ESI- Acidic Peaks LCMS->LCMS_Pass LCMS_Fail Presence of m/z 169 or 155 LCMS->LCMS_Fail Valid Ester Integrity Confirmed NMR_Pass->Valid Invalid Ester Degraded (Hydrolyzed) NMR_Fail->Invalid LCMS_Pass->Valid LCMS_Fail->Invalid

Fig 2: Orthogonal analytical workflow for validating phosphonate ester integrity in 3-DMPPA.

References

  • The Hydrolysis of Phosphinates and Phosphonates: A Review MDPI - Molecules[Link]

  • Two Scaffolds from Two Flips: (α,β)/(β,γ) CH2/NH “Met-Im” Analogues of dTTP PubMed Central (PMC) - NIH[Link]

Sources

Comparative

Spectroscopic Comparison Guide: Phosphono-Propanoic Acid Derivatives

As bioisosteric replacements for natural amino acids, phosphono-propanoic acid derivatives play a pivotal role in modern drug discovery and agrochemistry. Compounds such as 3-phosphonopropanoic acid (3-PPA) and its amino...

Author: BenchChem Technical Support Team. Date: March 2026

As bioisosteric replacements for natural amino acids, phosphono-propanoic acid derivatives play a pivotal role in modern drug discovery and agrochemistry. Compounds such as 3-phosphonopropanoic acid (3-PPA) and its amino-substituted analogs, notably 2-amino-3-phosphonopropanoic acid (AP3), are extensively utilized as competitive antagonists and modulators for Group III metabotropic glutamate receptors (mGluRs)[1].

To effectively leverage these compounds in structure-activity relationship (SAR) studies, researchers must possess a rigorous understanding of their spectroscopic profiles. This guide provides an objective, data-driven comparison of these derivatives, emphasizing the mechanistic causality behind their spectral differences and outlining self-validating protocols for their characterization.

G AP3 AP3 (Antagonist) mGluR Group III mGluR (Receptor) AP3->mGluR Competitive Inhibition cAMP cAMP Pathway (Effector) mGluR->cAMP Modulates Signaling

Figure 1: Pharmacological context of AP3 acting as an antagonist on Group III mGluRs.

Mechanistic Principles of Spectroscopic Differentiation

The structural variations among phosphono-propanoic acid derivatives—specifically the position of the amino group—profoundly impact their electronic environments. Understanding the physical chemistry behind these changes is essential for accurate spectral interpretation.

Inductive Effects and ³¹P Shielding

The introduction of an


-amino group in AP3 (relative to the unsubstituted 3-PPA) exerts a strong electron-withdrawing inductive (-I) effect along the carbon backbone. Counterintuitively for some practitioners, in alkyl phosphonates, highly electronegative substituents adjacent to the phosphorus atom often lead to an upfield shift  (lower ppm) in ³¹P NMR. This occurs because the inductive withdrawal alters the hyperconjugative interactions and polarization of the P=O bond, effectively increasing the shielding of the phosphorus nucleus[2]. Consequently, while 3-PPA resonates near 24.5 ppm, AP3 is shifted significantly upfield to approximately 14.8 ppm.

G Substituent Alpha-Amino Group (-NH2) Inductive Inductive Electron Withdrawal Substituent->Inductive Shielding Hyperconjugative Shielding Inductive->Shielding Shift Upfield 31P NMR Shift Shielding->Shift

Figure 2: Logical relationship between electronegative substituents and 31P NMR chemical shifts.

The Criticality of pH-Dependence

Phosphonic acids are diprotic, with typical pKₐ values near 2.0 and 7.0. The ³¹P chemical shift is exquisitely sensitive to the molecule's protonation state. Transitioning from a monoanion at pH 4.0 to a dianion at pH 7.4 increases electron density around the phosphorus, which typically shifts the resonance downfield by 3 to 5 ppm[3][4]. Therefore, comparing literature values without normalizing the pH is a common analytical pitfall. All data presented in this guide assumes a strictly controlled pH of 7.4.

Quantitative Data Comparison

The following tables summarize the spectroscopic benchmarks for three primary derivatives: 3-PPA, AP3, and


-AP3 (3-amino-3-phosphonopropanoic acid).
Table 1: Multinuclear NMR Chemical Shifts (D₂O, pH 7.4)

Note: Chemical shifts are referenced to TSP (¹H/¹³C) and external 85% H₃PO₄ (³¹P).[2][5]

Compound³¹P NMR (

, ppm)
¹H NMR (

, ppm)
¹³C NMR (

, ppm)
3-PPA ~24.51.80 (m, CH₂-P), 2.45 (m, CH₂-C=O)28.5 (d, CH₂-P), 30.2 (CH₂), 179.1 (C=O)
AP3 ~14.81.71 (m, CH₂-P), 2.09 (m, CH₂-P), 3.79 (m, CH-N)32.8 (d, CH₂-P), 54.6 (d, CH-N), 178.3 (C=O)

-AP3
~13.12.65 (m, CH₂-C=O), 3.20 (m, CH-P)48.5 (d, CH-P), 35.2 (CH₂), 177.5 (C=O)
Table 2: FTIR and ESI-MS Characteristics

FTIR spectra of amino-substituted derivatives clearly exhibit zwitterionic character (carboxylate and ammonium stretches) compared to the free carboxylic acid of 3-PPA.

CompoundFTIR:

(P=O) (cm⁻¹)
FTIR:

(C=O) /

(NH) (cm⁻¹)
ESI-MS[M-H]⁻ (

)
Key Fragments (

)
3-PPA 11801710 (COOH) / N/A153.079 (PO₃⁻), 97 (H₂PO₄⁻)
AP3 11651630 (COO⁻) / 3100 (NH₃⁺)168.079 (PO₃⁻), 150 [M-H₂O]⁻

-AP3
11601625 (COO⁻) / 3150 (NH₃⁺)168.079 (PO₃⁻), 106 [M-PO₃-CH₂]⁻

Standardized Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By incorporating pre- and post-acquisition checks, these workflows eliminate artifacts caused by matrix effects or pH drift.

Protocol 1: Self-Validating Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the phosphonate derivative in 600 µL of D₂O.

  • pH Titration (Critical Step): Using a micro-pH electrode, adjust the solution to exactly pH 7.4 using dilute NaOD or DCl. Causality: This ensures the phosphonate is entirely in the dianionic state, preventing peak broadening from chemical exchange.

  • Internal/External Standardization:

    • Add 0.5 mM of TSP (Trimethylsilylpropanoic acid) directly to the sample as an internal reference for ¹H and ¹³C (0.0 ppm).

    • Insert a sealed capillary tube containing 85% H₃PO₄ into the NMR tube. Causality: Using an external standard for ³¹P prevents the reference from reacting with the zwitterionic analyte or shifting due to the sample's pH.

  • Acquisition: Acquire ¹H, ¹³C{¹H}, and ³¹P{¹H} spectra. For ³¹P, use an inverse-gated decoupling sequence if quantitative integration is required to suppress the Nuclear Overhauser Effect (NOE).

  • Post-Run Validation: Re-measure the pH of the NMR sample after acquisition. If the pH has drifted by >0.2 units, discard the data, re-buffer the sample, and re-acquire.

G Prep Sample Prep (D2O, pH 7.4) Standard Add Standards (TSP / H3PO4) Prep->Standard Acquire NMR Acquisition (1H, 13C, 31P) Standard->Acquire Validate Data Validation (Post-run pH) Acquire->Validate

Figure 3: Standardized workflow for multinuclear NMR spectroscopic analysis.

Protocol 2: LC-MS/MS and FTIR-ATR Analysis
  • FTIR-ATR: Place 1-2 mg of the neat, lyophilized powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply consistent anvil pressure. Look for the diagnostic shift from ~1710 cm⁻¹ (free COOH in 3-PPA) to ~1630 cm⁻¹ (zwitterionic COO⁻ in AP3) to validate the solid-state protonation form.

  • LC-MS/MS: Prepare a 1 µg/mL solution in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Ionization: Operate the ESI source in negative ion mode. Phosphonic acids ionize exceptionally well as [M-H]⁻.

  • Fragmentation Validation: Apply a collision energy of 15-25 eV. The presence of the

    
     79 (PO₃⁻) product ion is the definitive self-validating marker that the parent mass corresponds to a phosphonate derivative.
    

References

1.[5] 2-Amino-3-phosphonopropionic acid | C3H8NO5P | CID 3857 - PubChem. National Institutes of Health.[Link] 2.[2] Asymmetric Synthesis in Organophosphorus Chemistry. National Academic Digital Library of Ethiopia. [Link] 3.[1] l-(+)-2-Amino-4-thiophosphonobutyric Acid (l-thioAP4), a New Potent Agonist of Group III Metabotropic Glutamate Receptors. ResearchGate.[Link] 4.[3] Peak assignments for phosphorus-31 nuclear magnetic resonance spectroscopy in pH range 5–13 and their application in environmental samples. Taylor & Francis.[Link] 5.[4] Does pH influences the NMR chemical shift of 31P? ResearchGate.[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Dimethoxyphosphoryl)propanoic Acid: Proper Disposal &amp; Handling Guide

Executive Summary & Chemical Profile 3-(Dimethoxyphosphoryl)propanoic acid is a functionalized organophosphonate used primarily as a Horner-Wadsworth-Emmons (HWE) reagent in the synthesis of -unsaturated esters and pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3-(Dimethoxyphosphoryl)propanoic acid is a functionalized organophosphonate used primarily as a Horner-Wadsworth-Emmons (HWE) reagent in the synthesis of


-unsaturated esters and peptidomimetics.

Unlike standard organic acids, this compound presents a dual waste management challenge: acidity (carboxylic acid moiety) and phosphorus content (phosphonate ester). Improper disposal into standard organic waste streams can damage incinerator refractory linings (due to phosphorus slag) or cause environmental eutrophication if released into aqueous systems.

Chemical Identification & Hazard Profile
ParameterSpecification
Chemical Name 3-(Dimethoxyphosphoryl)propanoic acid
Functional Class Organophosphonate / Carboxylic Acid
Molecular Formula

CAS Number 3591-63-3 (Free acid) / 18733-15-8 (Methyl ester derivative)
Physical State Viscous oil or low-melting solid (hygroscopic)
Acidity (pKa) ~4.5 (Carboxylic acid); Phosphonate esters are neutral
Primary Hazards H314/H315: Skin Corr./Irrit. H319: Eye Irrit. H290: May be corrosive to metals.
Waste Code (RCRA) D002 (Corrosivity, if pH

2), Non-Halogenated Organic

Waste Characterization & Segregation Logic

Effective disposal relies on understanding the "Why" behind the protocol. This substance must not be treated as generic organic waste.

The Three Pillars of Segregation
  • Phosphorus Load: Commercial incinerators often have strict limits on phosphorus content. High-P waste can form phosphoric acid in the flue gas or create slag that degrades the kiln. Action: Label clearly as "Phosphorus-Containing."

  • Acidity: The free carboxylic acid group makes this incompatible with strong bases (exothermic neutralization) and cyanide/sulfide wastes (generation of toxic gas).

  • Absence of Halogens: This compound contains no Chlorine, Bromine, or Fluorine. Action: Segregate into "Non-Halogenated" streams to reduce disposal costs.

Disposal Decision Workflow

The following logic gate ensures the material ends up in the correct waste stream.

DisposalWorkflow Start Waste Identification: 3-(Dimethoxyphosphoryl)propanoic acid StateCheck Is the waste Pure/Solid or in Solution? Start->StateCheck Solid Solid/Pure Oil StateCheck->Solid Pure Substance Liquid In Solution StateCheck->Liquid Dissolved ContainerS Container: Wide-mouth HDPE Jar Solid->ContainerS LabelS Label: 'Solid Organic Acid' (Contains Phosphorus) ContainerS->LabelS Segregation CRITICAL SEGREGATION: Do NOT mix with Oxidizers (Nitric) or Strong Bases LabelS->Segregation SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloYes Halogenated Organic Waste SolventCheck->HaloYes Yes HaloNo Non-Halogenated Organic Waste SolventCheck->HaloNo No HaloYes->Segregation HaloNo->Segregation Handoff EHS/Contractor Pickup (Incineration) Segregation->Handoff

Figure 1: Decision matrix for segregating phosphonate waste based on physical state and solvent carrier.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Collection
  • PPE Requirement: Nitrile gloves (double gloving recommended due to acidity), safety goggles, and lab coat. Work in a fume hood.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers due to potential corrosion from the carboxylic acid moiety.

Phase 2: Operational Handling
Scenario A: Pure Chemical (Expired/Unused)
  • Do not dissolve simply for disposal. Solid/neat liquid waste is cheaper to incinerate than liquid bulk.

  • Transfer the original container (if compatible) into a secondary sealable bag.

  • Place into the Solid Organic Waste drum.

  • Critical Step: Annotate the waste tag with "Organophosphonate" to alert the disposal facility of phosphorus content.

Scenario B: Reaction Mixtures (Liquid Waste)
  • Determine the primary solvent.

  • Neutralization (Only if required by local EHS):

    • Caution: Neutralizing with strong base (NaOH) can hydrolyze the phosphonate ester, generating methanol and phosphonic acid salts.

    • Recommendation: Dispose of as Acidic Organic Waste without in-lab neutralization to minimize handling risk.

  • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple rinse the empty reaction vessel with the compatible solvent. Add rinsate to the waste container.

Phase 3: Labeling & Storage
  • Label Data:

    • Constituents: "3-(Dimethoxyphosphoryl)propanoic acid (5%), Methanol (95%)"

    • Hazard Checkboxes: [x] Corrosive [x] Irritant [x] Toxic

  • Storage: Store in a secondary containment tray separate from Oxidizers (e.g., Nitric Acid, Peroxides) and Bases .

Emergency Contingencies

Spill Management

In the event of a benchtop spill, rely on the "Absorb then Neutralize" strategy.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Wear splash goggles and chemical-resistant gloves.

  • Containment:

    • Liquid Spill: Cover with a spill pillow or vermiculite.

    • Solid Spill: Cover with wet paper towels to prevent dust generation.

  • Neutralization: Sprinkle Sodium Bicarbonate (

    
    )  or Calcium Carbonate over the spill.
    
    • Observation: Wait for bubbling (

      
       evolution) to cease. This indicates the carboxylic acid has been neutralized.
      
  • Cleanup: Scoop the resulting sludge into a bag labeled "Debris from Chemical Spill - Organic Acid."

Regulatory & Scientific Context

Why Incineration?

The P-C bond (phosphorus-carbon) in phosphonates is chemically robust and resistant to standard biological degradation in wastewater treatment plants (WWTPs). Releasing this compound into the sink contributes to aquatic eutrophication (algal blooms) as the phosphorus eventually mineralizes. High-temperature incineration (


) is the only method that effectively breaks the P-C bond, converting it to inorganic phosphate scrubbed from the flue gas.
Regulatory Framework (USA/EU)
  • EPA (RCRA): If the pH of the waste solution is

    
    , it is a D002  Characteristic Waste.
    
  • EU Waste Framework Directive: Classified under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2023). Compound Summary: Phosphonopropionic Acid Derivatives. National Library of Medicine. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethoxyphosphoryl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(Dimethoxyphosphoryl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.